molecular formula C12H22N2O2 B1618170 1,8-Diazacyclotetradecane-2,7-dione CAS No. 4266-66-4

1,8-Diazacyclotetradecane-2,7-dione

Cat. No.: B1618170
CAS No.: 4266-66-4
M. Wt: 226.32 g/mol
InChI Key: SXNYYEPTQTZOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Diazacyclotetradecane-2,7-dione (CAS 4266-66-4) is a 14-membered macrocyclic compound with the molecular formula C12H22N2O2. This white to off-white solid is recognized in polymer science as the cyclic dimer of Nylon 66 . It forms as a by-product during the conventional industrial production of Nylon 66 from adipic acid and hexamethylenediamine . Its primary research value lies in its application as a precursor or comonomer in the synthesis and study of Nylon 66 homo- and copolymers . The compound serves as a controlled monomeric unit that can be ring-opened under specific conditions, such as in the presence of catalysts like caprolactam salt or formic acid, to form high molecular weight polyamides . This makes it a valuable subject for investigations into alternative polymerization mechanisms, reaction kinetics, and the production of polyamides with specific properties. With a melting point of approximately 263°C and a high boiling point of 497.8°C , it is suitable for high-temperature polymer research. Researchers also utilize this compound as a polymer additive in textile fibers and as a model system in macrocyclic and supramolecular chemistry. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-diazacyclotetradecane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-11-7-3-4-8-12(16)14-10-6-2-1-5-9-13-11/h1-10H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNYYEPTQTZOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(=O)CCCCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962621
Record name 1,8-Diazacyclotetradecane-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4266-66-4
Record name 1,7-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-Diazacyclotetradecane-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) of significant interest in polymer chemistry and materials science. The document details its physicochemical properties, synthesis, and characterization. This guide serves as a core resource for researchers and professionals engaged in the study and application of this macrocycle.

Introduction

This compound, with the molecular formula C₁₂H₂₂N₂O₂, is a 14-membered macrocyclic compound containing two amide functional groups.[1] It is notably recognized as a cyclic by-product in the industrial synthesis of Nylon 66, which is produced from the condensation reaction of adipic acid and hexamethylenediamine (B150038).[1][2] While historically considered a waste product, there is growing interest in its potential applications in polymer chemistry.

It is crucial to distinguish this compound from its isomer, 1,8-Diazacyclotetradecane-2,9-dione. The latter is formed from the cyclization of 6-aminocaproic acid and exhibits different physical properties, including a distinct melting point. This guide will focus exclusively on the 2,7-dione isomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂N₂O₂[1][2][3]
Molecular Weight 226.32 g/mol [1][2][3]
CAS Number 4266-66-4[3]
Melting Point 263 °C[2][4]
Boiling Point (Predicted) 497.8 ± 38.0 °C[4]
Density (Predicted) 0.969 ± 0.06 g/cm³[4]
Solubility DMSO (Sparingly, Heated), Methanol (Slightly)[4]
Storage Temperature -20°C, under inert atmosphere[4]

Synthesis

The primary route for the synthesis of this compound is the condensation reaction between adipic acid and hexamethylenediamine.[1] While this reaction is the basis for the industrial production of Nylon 66, specific conditions can favor the formation of the cyclic diamide.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow General Synthesis Workflow for this compound Reactants Adipic Acid & Hexamethylenediamine ReactionMixture Reaction Mixture in Solvent (e.g., o-xylene) Reactants->ReactionMixture Dissolution Heating Heating under Reflux with Catalyst (e.g., Nb₂O₅) ReactionMixture->Heating Condensation Reaction Purification Purification (Centrifugation, Recrystallization) Heating->Purification Isolation Product This compound Purification->Product

Caption: General Synthesis Workflow for this compound.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on general methods for the synthesis of diamides from dicarboxylic acids and diamines.[5]

Materials:

  • Adipic Acid

  • Hexamethylenediamine

  • o-xylene (B151617) (solvent)

  • Niobium(V) oxide (Nb₂O₅) (catalyst)

Procedure:

  • In a round-bottom flask, combine adipic acid and hexamethylenediamine in a 1:1 molar ratio.

  • Add the catalyst, Nb₂O₅ (e.g., 50 mg per mmol of dicarboxylic acid).

  • Add o-xylene (e.g., 4 mL per mmol of dicarboxylic acid) to the flask.

  • The reaction mixture is heated to the reflux temperature of o-xylene with continuous stirring.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled, and the product is separated from the catalyst by centrifugation.

  • The crude product is then purified by recrystallization from a suitable solvent.

Characterization

TechniqueExpected Observations
¹H NMR Peaks corresponding to the methylene (B1212753) protons of the adipic acid and hexamethylenediamine moieties.
¹³C NMR A signal for the carbonyl carbon of the amide groups, along with signals for the methylene carbons. A ¹³C NMR spectrum is available on PubChem.[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching and C=O stretching of the amide groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (226.32 g/mol ). Predicted collision cross-section data is available.[6]
Elemental Analysis The calculated elemental composition should match the experimental values for C, H, N, and O.
Characterization Workflow

The logical flow for the characterization of the synthesized product is depicted below.

Characterization_Workflow Characterization Workflow for this compound SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR Infrared (IR) Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry (MS) SynthesizedProduct->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) SynthesizedProduct->Purity Confirmation Structural Confirmation and Purity Verified NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Characterization Workflow for this compound.

Properties and Applications

Thermal Properties

Thermogravimetric analysis has shown that the thermal decomposition of this compound begins at temperatures above 249°C.[1] The initial mass loss is attributed to the cleavage of the carbon-nitrogen bonds adjacent to the carbonyl groups.

Applications

This compound has been identified as a polymer additive in textile fibers.[1] It is also utilized in the pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) method for the detection of microplastics in environmental samples, such as aquatic shellfish.[1]

Safety and Handling

Specific safety information for this compound is limited. However, as a diamide, it may cause skin and eye irritation.[1][3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Conclusion

This compound is a macrocyclic compound with well-defined physicochemical properties and established synthetic routes. While it originates as a by-product of Nylon 66 production, its unique structure may offer opportunities for applications in materials science. This guide provides a foundational understanding for researchers interested in exploring the synthesis and properties of this intriguing molecule. Further research into its potential applications is warranted.

References

An In-depth Technical Guide to the Synthesis of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diazacyclotetradecane-2,7-dione, a 14-membered macrocyclic diamide, is a molecule of significant interest in polymer chemistry and materials science. It is primarily recognized as a cyclic by-product formed during the industrial synthesis of Nylon 66 from the polycondensation of hexamethylene diamine and adipic acid.[1][2][3] While historically considered a waste product, its unique structure makes it a valuable starting material for the synthesis of specific polyamides and other novel macrocyclic compounds. This technical guide provides a comprehensive overview of its synthesis, focusing on a proposed laboratory-scale method that favors cyclization over polymerization, alongside relevant physicochemical data and experimental workflows.

Introduction

This compound (also referred to as PA 66 Cyclic Monomer) is the cyclic dimer resulting from the condensation of one molecule of adipic acid and one molecule of hexamethylene diamine. In the high-temperature, high-pressure environment of industrial Nylon 66 production, the formation of this and other cyclic oligomers occurs alongside the desired linear polymer.[1][3] The presence of these cyclic by-products can affect the final properties of the polymer and are often washed out of the nylon fibers.[3]

However, processes have been developed to utilize this compound as a feedstock for producing high molecular weight Nylon 66 by reacting it with nylon 66 salt or ε-caprolactam, demonstrating its ability to undergo ring-opening polymerization under specific conditions.[1]

Direct, high-yield synthesis of this macrocycle in a laboratory setting is not widely published, as the reaction conditions typically favor the formation of the linear polyamide. This guide proposes a detailed experimental protocol based on the principle of high-dilution, a well-established technique to promote intramolecular or bimolecular cyclization reactions over intermolecular polymerization.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the target compound are presented below for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

PropertyAdipoyl ChlorideHexamethylene diamineThis compound
CAS Number 111-50-2124-09-44266-66-4[3]
Molecular Formula C₆H₈Cl₂O₂C₆H₁₆N₂C₁₂H₂₂N₂O₂[3]
Molecular Weight 183.03 g/mol 116.21 g/mol 226.32 g/mol [3]
Melting Point -1 °C42 °C263 °C[3]
Boiling Point 105-107 °C (2 mmHg)205 °C497.8±38.0 °C (Predicted)
Appearance Colorless to yellow liquidColorless to yellow solidWhite to off-white solid
Solubility Decomposes in water, soluble in organic solventsSoluble in water, alcohol, benzeneSparingly soluble in DMSO (heated), Methanol

Proposed Synthesis Pathway

The proposed synthesis involves the bimolecular condensation of adipoyl chloride and hexamethylene diamine under high-dilution conditions. The use of the more reactive adipoyl chloride (the diacyl chloride of adipic acid) allows the reaction to proceed under milder conditions than the direct condensation of the dicarboxylic acid, which typically requires high temperatures that favor polymerization. A non-nucleophilic base, such as triethylamine (B128534), is used to neutralize the hydrogen chloride (HCl) by-product.

The core principle is the slow, simultaneous addition of dilute solutions of the two reactants to a large volume of a refluxing solvent. This maintains an extremely low concentration of the reactants in the reaction vessel at any given time, ensuring that the reactive ends of a linear intermediate are more likely to encounter each other to cyclize, rather than another linear chain to polymerize.

G cluster_reactants Reactants cluster_reaction High-Dilution Reaction cluster_workup Work-up & Purification Adipoyl_Chloride Adipoyl Chloride (in Toluene) Slow_Addition Slow, Simultaneous Addition (Syringe Pump, 8-12 hours) Adipoyl_Chloride->Slow_Addition Hexamethylene_diamine Hexamethylene diamine + Triethylamine (in Toluene) Hexamethylene_diamine->Slow_Addition Reaction_Vessel Large Volume of Refluxing Toluene (B28343) Filter Filter Triethylamine HCl Salt Reaction_Vessel->Filter Cool to RT Slow_Addition->Reaction_Vessel Concentrate Concentrate Filtrate Filter->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Disclaimer: The following is a proposed experimental protocol based on established chemical principles for macrocyclization. It has not been validated from a specific literature source for the synthesis of this exact compound and should be performed with appropriate safety precautions by trained personnel.

Materials and Equipment
  • Adipoyl chloride (≥98%)

  • Hexamethylene diamine (≥99%)

  • Triethylamine (≥99.5%, distilled from CaH₂)

  • Toluene (Anhydrous, ≥99.8%)

  • Dichloromethane (B109758) (DCM, HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Silica (B1680970) gel (for column chromatography)

  • 3-Neck round-bottom flask (e.g., 2 L)

  • Two syringe pumps with gas-tight syringes (e.g., 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

High-Dilution Cyclization Procedure
  • Setup: Assemble the 2 L 3-neck flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Solvent: Add 1 L of anhydrous toluene to the reaction flask and bring it to a gentle reflux with vigorous stirring.

  • Reactant Solutions:

    • Solution A: In a 100 mL volumetric flask, dissolve an accurately weighed amount of adipoyl chloride (e.g., 1.83 g, 10.0 mmol) in anhydrous toluene to the mark. Load this solution into a 100 mL gas-tight syringe.

    • Solution B: In a separate 100 mL volumetric flask, dissolve an accurately weighed amount of hexamethylene diamine (e.g., 1.16 g, 10.0 mmol) and triethylamine (2.23 g, 3.07 mL, 22.0 mmol, 2.2 eq.) in anhydrous toluene to the mark. Load this solution into a second 100 mL gas-tight syringe.

  • Addition: Mount both syringes on the syringe pumps. Using long needles that reach below the solvent surface in the reaction flask, begin the simultaneous, slow addition of Solution A and Solution B to the refluxing toluene. The addition rate should be very slow, for example, over a period of 8-12 hours (approx. 0.14 - 0.21 mL/min).

  • Reaction: After the addition is complete, allow the reaction mixture to reflux for an additional 2-4 hours to ensure completion.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. A white precipitate of triethylamine hydrochloride will have formed. Remove the salt by vacuum filtration, washing the solid with a small amount of toluene.

  • Concentration: Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

Purification Procedure
  • Column Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with ethyl acetate or methanol, can be used to separate the desired macrocycle from oligomeric and polymeric by-products.

  • Recrystallization: Fractions containing the pure product (as determined by TLC analysis) should be combined and the solvent evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Reaction Parameters and Data

The following table summarizes the proposed quantitative parameters for the laboratory-scale synthesis.

Table 2: Proposed Reaction Parameters

ParameterValue / ConditionPurpose
Reactant Ratio 1:1 (Adipoyl Chloride : Hexamethylene diamine)Stoichiometric requirement for dimer formation.
Base Triethylamine (2.2 equivalents)Neutralize HCl by-product.
Solvent Anhydrous TolueneHigh boiling point for reflux, inert to reactants.
Concentration (Addition) 0.1 M (in syringe)Maintain dilute conditions during addition.
Concentration (Vessel) Effective concentration is kept extremely lowFavors cyclization over polymerization.
Temperature Reflux (approx. 111 °C)Provide activation energy for the reaction.
Addition Time 8 - 12 hoursCrucial for maintaining high-dilution conditions.
Reaction Time (Post-add.) 2 - 4 hoursEnsure reaction completion.
Atmosphere Inert (Nitrogen or Argon)Prevent reaction of adipoyl chloride with atmospheric moisture.

Conclusion

While this compound is most commonly encountered as a by-product of an industrial process, its targeted synthesis is achievable through the application of fundamental principles of macrocyclic chemistry. The proposed method, utilizing high-dilution condensation of adipoyl chloride and hexamethylene diamine, provides a logical and detailed pathway for researchers to obtain this compound for further study and application in polymer science, supramolecular chemistry, and drug development. The precise optimization of reaction conditions, including solvent, temperature, and addition rates, would be necessary to maximize the yield and purity of the final product.

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diazacyclotetradecane-2,7-dione is a cyclic diamide (B1670390) with the molecular formula C₁₂H₂₂N₂O₂. Primarily recognized as a cyclic monomer and a by-product in the industrial synthesis of Nylon 66, its chemical properties and potential applications are of interest in the fields of polymer science and material science. While direct biological functions have not been established, the broader class of cyclic amides and diamides has been explored for various therapeutic applications, suggesting a potential, though currently uninvestigated, role for this molecule in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known applications, alongside a proposed workflow for its initial biological evaluation.

Chemical Structure and Properties

This compound is a 14-membered ring containing two amide functional groups. Its structure is analogous to a cyclic version of the repeating unit in Nylon 66.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 4266-66-4[1]
Melting Point ~263 °C[2]
Boiling Point (Predicted) 497.8 ± 38.0 °C[3]
SMILES C1CCCNC(=O)CCCCC(=O)NCC1[1]
InChI Key SXNYYEPTQTZOHG-UHFFFAOYSA-N[1]
Thermal Decomposition Begins at temperatures exceeding 249°C[4]

Synthesis of this compound

The primary industrial synthesis of this compound occurs during the condensation polymerization of adipic acid and hexamethylenediamine (B150038) to produce Nylon 66.[2][4]

Industrial Synthesis

The industrial formation of this cyclic diamide is typically a side reaction in the high-temperature, high-pressure synthesis of Nylon 66. The process generally involves the heating of adipic acid and hexamethylenediamine salts, which leads to the formation of both linear polymer chains and cyclic oligomers, including this compound.[4]

Proposed Laboratory-Scale Synthesis Protocol

While a specific, detailed laboratory protocol for the synthesis of this compound is not extensively documented, a plausible method involves the interfacial polymerization of adipoyl chloride and 1,6-hexanediamine (B7767898) under high-dilution conditions to favor cyclization over polymerization.

Materials:

  • Adipoyl chloride

  • 1,6-Hexanediamine (Hexamethylenediamine)

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or other suitable non-polar, water-immiscible solvent)

  • Distilled water

Procedure:

  • Preparation of Aqueous Phase: Prepare a dilute aqueous solution of 1,6-hexanediamine containing NaOH. The base is necessary to neutralize the HCl byproduct of the condensation reaction.

  • Preparation of Organic Phase: Prepare a dilute solution of adipoyl chloride in hexane.

  • Interfacial Reaction: Slowly and carefully layer the organic phase on top of the aqueous phase in a beaker. A white film of polyamide will form at the interface of the two immiscible liquids.

  • Isolation: To favor the formation of the cyclic monomer over the linear polymer, the reaction should be conducted under high-dilution conditions, and the product would need to be isolated and purified from the reaction mixture, likely through chromatographic techniques.

The following diagram illustrates the proposed laboratory synthesis pathway.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_purification Purification adipoyl_chloride Adipoyl Chloride in Hexane conditions Interfacial Polymerization (High Dilution) adipoyl_chloride->conditions hexanediamine 1,6-Hexanediamine in aq. NaOH hexanediamine->conditions cyclic_diamide This compound conditions->cyclic_diamide Favored by high dilution polymer Nylon 6,6 Polymer conditions->polymer purification Chromatographic Separation cyclic_diamide->purification polymer->purification

Caption: Proposed Laboratory Synthesis of this compound.

Applications

The known applications of this compound are primarily in the field of polymer and material science.

  • Polymer Additive: It has been identified as a polymer additive in textile fibers.[3][5]

  • Analytical Standard: It is used as a reference compound in the analysis of microplastics in environmental and biological samples, such as aquatic shellfish, using techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).[4]

  • Feedstock for Polymer Synthesis: There are processes where it can be used as part of the feedstock for the synthesis of Nylon 66 and other lower molecular weight polymers.[2]

Biological Activity and Drug Development Potential

Currently, this compound has no known biological function.[4] However, the broader class of cyclic amides and diamides, particularly cyclic dipeptides, has been shown to exhibit a range of biological activities, including antimicrobial and antitumor properties. This suggests that while unexplored, this compound could be a scaffold for the development of novel therapeutic agents.

Potential for Biological Screening

Given the lack of biological data, a logical first step for evaluating the drug development potential of this compound would be to subject it to a battery of initial biological screens. A hypothetical workflow for such a screening process is outlined below.

Caption: Hypothetical Workflow for Initial Biological Screening.

Safety and Handling

Detailed safety information for this compound is limited. However, as a diamide, it may cause skin, eye, and respiratory irritation.[1][4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Conclusion

This compound is a well-characterized cyclic diamide with established relevance in polymer chemistry. Its role as a byproduct of Nylon 66 synthesis has led to its use in analytical and material science applications. While it currently has no known biological function, the precedent set by other cyclic amides suggests that it could be a candidate for future exploration in drug discovery. The synthesis and screening workflows presented in this guide provide a framework for further investigation into the properties and potential applications of this molecule.

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4266-66-4

Abstract

This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,7-dione (CAS 4266-66-4), a cyclic diamide (B1670390) of significant interest in polymer chemistry and analytical sciences. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on the compound's physicochemical properties, synthesis, and applications. Detailed experimental protocols, quantitative data, and visualizations are included to facilitate a thorough understanding and practical application of this compound.

Introduction

This compound is a 14-membered macrocyclic compound containing two amide functional groups.[1][2] It is primarily known as a cyclic monomer and a significant by-product in the industrial synthesis of Nylon 66, formed through the condensation of adipic acid and hexamethylenediamine (B150038).[3][4] While historically considered a waste product, recent research has highlighted its potential in polymer synthesis and as a reference material in analytical chemistry, particularly in the study of microplastics.[3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
IUPAC Name This compound[2]
Appearance White to off-white solid
Melting Point 263 °C[1][5]
Boiling Point 497.8 ± 38.0 °C (Predicted)[1]
Density 0.969 ± 0.06 g/cm³ (Predicted)[1]
Solubility
   Water~0.1% at room temperature[3]
   DMSOSparingly soluble (with heating)[1]
   MethanolSlightly soluble[1]
   Non-polar solventsInsoluble[3]
Thermal Decomposition Onset above 249 °C[3]

Synthesis and Polymerization

Formation as a By-product in Nylon 66 Synthesis

The primary source of this compound is as a by-product during the melt polymerization of hexamethylenediammonium adipate (B1204190) (nylon salt) to produce Nylon 66. The high temperatures and pressures employed in this industrial process can favor intramolecular cyclization reactions, leading to the formation of this cyclic monomer.

Laboratory Synthesis

While specific laboratory-scale synthesis protocols are not abundant in peer-reviewed literature, the general principle involves the condensation reaction between adipic acid and hexamethylenediamine under controlled conditions that favor cyclization over polymerization. This typically involves high-dilution conditions.

Polymerization of this compound to Nylon 66

Interestingly, this compound can be utilized as a starting material for the production of Nylon 66. A patented process outlines a method for its polymerization.[4]

Experimental Protocol: Polymerization of this compound [4]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 10 to 90 weight percent of this compound with a complementary amount of the salt of adipic acid and hexamethylenediamine, and/or ε-caprolactam.

  • Heating under Pressure: The mixture is heated in an autoclave to 250 °C under a pressure of 250 psig.

  • Pressure Reduction and Temperature Increase: The pressure is gradually reduced to atmospheric pressure over a one-hour period while simultaneously increasing the temperature to 275 °C.

  • Polymerization: The temperature is maintained at 275 °C at atmospheric pressure until a polymer with a relative viscosity of at least 25 is achieved. The relative viscosity is measured at 25 °C in a solution of 8.4% by weight polymer in formic acid containing 10% by weight water.

G cluster_synthesis Nylon 66 Synthesis and By-product Formation Adipic Acid Adipic Acid Nylon Salt Nylon Salt Adipic Acid->Nylon Salt Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Nylon Salt Polymerization Polymerization Nylon Salt->Polymerization Nylon 66 Nylon 66 Polymerization->Nylon 66 This compound This compound Polymerization->this compound By-product

Caption: Formation of this compound as a by-product.

Applications

Polymer Additive in Textiles

This compound has been identified as a polymer additive in textile fibers.[3] Its presence can be determined through the analysis of solvent-extractable organic additives from polyester-based textiles.

Experimental Protocol: Extraction from Textile Fibers [3]

  • Solvent Extraction: Polyester-based textile fibers are treated with various liquid solvents to extract organic additives. The solvents used include ethanol-ether (1:1), ethanol-HCl (1:1), and carbon tetrachloride.

  • Spectrometric Characterization: The resulting extracts are then analyzed using spectrometric techniques to identify and quantify the presence of this compound.

Analytical Standard in Microplastic Analysis

Due to its presence in nylon materials, this compound can serve as a characteristic marker or an internal standard in the pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) analysis of microplastics.[3]

Conceptual Experimental Workflow: Microplastic Analysis using Py-GC/MS

  • Sample Preparation: Environmental samples (e.g., water, sediment) are collected and subjected to digestion (e.g., with acid or alkali) to remove organic matter.

  • Extraction: Microplastics are extracted from the digested sample, for instance, using a solvent like hexafluoroisopropanol.

  • Internal Standard Spiking: A known amount of this compound (as an internal standard) is added to the extract.

  • Py-GC/MS Analysis: The extract is pyrolyzed, and the resulting volatile compounds are separated by gas chromatography and identified by mass spectrometry. The presence and quantity of nylon microplastics can be determined by monitoring for the characteristic pyrolysis products of both the nylon and the internal standard.

G cluster_analysis Microplastic Analysis Workflow Sample Collection Sample Collection Digestion Digestion Sample Collection->Digestion Extraction Extraction Digestion->Extraction Internal Standard Addition Add This compound Extraction->Internal Standard Addition Py-GC/MS Analysis Py-GC/MS Analysis Internal Standard Addition->Py-GC/MS Analysis Data Analysis Data Analysis Py-GC/MS Analysis->Data Analysis

References

physical and chemical properties of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390), is a notable compound primarily recognized as a byproduct in the industrial synthesis of Nylon 66. This technical guide provides a comprehensive overview of its physical and chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. This document aims to serve as a crucial resource for researchers and professionals in chemistry and drug development, facilitating a deeper understanding and further exploration of this molecule's potential applications.

Introduction

This compound, with the chemical formula C₁₂H₂₂N₂O₂, is a 14-membered macrocyclic compound containing two amide functional groups. It is structurally significant as a cyclic dimer that can be formed during the polycondensation reaction between adipic acid and hexamethylenediamine, the monomers of Nylon 66.[1][2] While often considered an impurity in polymer production, the study of such cyclic oligomers is crucial for understanding polymerization mechanisms and for the potential development of novel macrocyclic compounds in various fields of chemistry.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 4266-66-4[1]
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
Melting Point 263 °C[2]
Appearance White to off-white solid
Solubility Soluble in DMSO (sparingly, with heating) and Methanol (slightly).[3] In non-polar solvents, it is essentially insoluble.[4]
Thermal Decomposition Begins at temperatures exceeding 249°C.[4][4]

Chemical Reactivity:

As a cyclic diamide, this compound exhibits reactivity characteristic of the amide functional group. The amide bonds are susceptible to hydrolysis under acidic or basic conditions, which would lead to the ring-opening of the macrocycle to form the corresponding linear amino acid. The thermal decomposition primarily involves the hydrolysis of amide bonds, followed by secondary reactions such as decarboxylation and cyclization of intermediate products.[4]

Synthesis

This compound is primarily formed as a side-product during the industrial production of Nylon 66. The high temperatures and pressures used in this process can favor intramolecular cyclization reactions, leading to the formation of this and other cyclic oligomers.[2][4]

Representative Experimental Protocol: Synthesis of a 1,8-Diazacyclotetradecane-dione Isomer

The following diagram illustrates a generalized workflow for the synthesis of cyclic diamides, which is conceptually applicable to this compound.

G General Synthesis Workflow for Cyclic Diamides cluster_0 Precursor Preparation cluster_1 Cyclization Reaction cluster_2 Purification cluster_3 Final Product start Adipic Acid & Hexamethylenediamine reaction High Temperature & Pressure (Simulated Industrial Conditions) start->reaction Polycondensation purification Extraction / Crystallization reaction->purification Isolation of Cyclic Byproduct end_product This compound purification->end_product

General synthesis workflow for this compound.

Spectral Characterization

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the following sections describe the expected spectral features based on the compound's structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple methylene (B1212753) groups in different chemical environments. Protons on carbons adjacent to the nitrogen atoms and the carbonyl groups will be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene protons in the aliphatic chain.

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule. The carbonyl carbons are expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbons alpha to the nitrogen atoms will also be deshielded and appear downfield compared to the other aliphatic carbons. PubChem lists the availability of a ¹³C NMR spectrum for this compound.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be characterized by the following key absorption bands:

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide groups.

  • C-H Stretch: Absorption bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups.

  • C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl stretching vibration in a cyclic amide (lactam).

  • N-H Bend (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹ arising from the in-plane bending of the N-H bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 226. The fragmentation pattern will likely involve cleavage of the bonds alpha to the carbonyl groups and the nitrogen atoms, as well as fragmentation of the aliphatic chains. PubChem indicates the availability of GC-MS data for this compound, with a top peak at m/z 226.[1]

The following diagram illustrates a logical workflow for the characterization of this compound.

G Characterization Workflow cluster_0 Sample cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation sample This compound nmr NMR (1H, 13C) sample->nmr ftir FTIR sample->ftir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ftir->structure ms->structure

Logical workflow for the characterization of the compound.

Safety and Handling

This compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a macrocyclic diamide with well-defined physical properties. While it is primarily known as a byproduct of an industrial process, its chemical structure presents opportunities for further research in macrocyclic chemistry and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and characterization, which will be valuable for scientists and researchers interested in exploring its potential applications. The provided experimental frameworks, although generalized in the absence of specific literature, offer a solid starting point for the laboratory investigation of this and related compounds.

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) with significant relevance in polymer chemistry and emerging interest in materials science and drug development. This document details its physicochemical properties, synthesis methodologies, and analytical characterization techniques. Furthermore, it explores the current understanding of its biological activities and potential mechanisms of action, offering insights for future research and application development.

Introduction

This compound, a 14-membered macrocyclic compound, is primarily known as a cyclic by-product in the industrial synthesis of Nylon 66 from adipic acid and hexamethylene diamine.[1][2] While historically considered a waste product, recent research has highlighted its potential as a valuable monomer and a scaffold for developing novel materials and bioactive molecules. Its rigid, cyclic structure and the presence of two amide functionalities impart unique properties that are being explored for various applications, including the development of advanced polymers and as a template for designing therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, characterization, and application.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂N₂O₂[1][3]
Molecular Weight 226.32 g/mol [1][3]
CAS Number 4266-66-4[4]
Melting Point 263 °C[2]
Appearance Solid[2]
Solubility Sparingly soluble in DMSO (with heating) and slightly soluble in methanol.[NA]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]

Synthesis and Manufacturing

The synthesis of this compound can be approached through two primary routes: as a by-product of industrial polymerization and through targeted laboratory synthesis.

Industrial Production as a By-product

During the high-temperature polycondensation of adipic acid and hexamethylene diamine to produce Nylon 66, intramolecular cyclization can occur, leading to the formation of this compound.[1][2] This process is typically carried out under high pressure and temperatures around 275°C.[1] The cyclic dimer can be separated from the polymer product through washing and extraction processes.[2]

Laboratory-Scale Synthesis

A more controlled, laboratory-scale synthesis involves the multi-step cyclization of 6-aminocaproic acid.[5] This method allows for the production of a higher purity product.

  • Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.

  • First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.

  • Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.

  • Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.

  • Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.

  • Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, 1,8-diazacyclotetradecane-2,9-dione.

G cluster_0 Laboratory Synthesis of this compound A 6-Aminocaproic Acid B Reaction with NaOH (0-20°C, 4h) A->B C First Cyclization with DCC in Dioxane (0°C, 24h) B->C D Workup with NaHCO3 and 1,2-dimethoxyethane (20°C, 5h) C->D E Second Cyclization with DCC in DMF (0-20°C, 3h) D->E F Acid Treatment with HBr in Acetic Acid (20°C, 2h) E->F G Final Cyclization with Pyridine in DMF (60°C, 4h) F->G H This compound G->H

A simplified workflow for the laboratory synthesis of this compound.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure.

  • ¹H NMR (Proton NMR): Provides information on the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR (Carbon-13 NMR): Determines the number and types of carbon atoms in the molecule.[3]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the amide chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

G cluster_1 Analytical Workflow for this compound Sample Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity MolWeight Molecular Weight Confirmation MS->MolWeight G cluster_2 Proposed Mechanism of Action via Metal Ion Complexation Compound This compound Derivative Complex Metal-Ligand Complex Compound->Complex Metal Metal Ions (e.g., Zn²⁺, Cu²⁺) Metal->Complex Disruption Enzyme Inhibition/ Disruption of Cellular Processes Complex->Disruption Enzyme Metalloenzyme Enzyme->Disruption Effect Antimicrobial Effect Disruption->Effect

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocyclic compounds, particularly those containing a 14-membered diazacyclotetradecane-2,7-dione core and its structural analogs, represent a promising and largely untapped area of chemical space for drug discovery. Their unique structural features, including a pre-organized conformation and the ability to present diverse functional groups, make them ideal candidates for targeting challenging protein-protein interactions often deemed "undruggable" by traditional small molecules. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 1,8-diazacyclotetradecane-2,7-dione and its analogous structures. While research on the specific 2,7-dione isomer is nascent, this document draws upon existing data for the broader class of 14-membered macrocyclic diamides to present a detailed technical resource for researchers in the field.

Introduction to this compound and its Therapeutic Potential

This compound is a 14-membered macrocyclic diamide (B1670390). It is known as a byproduct in the industrial synthesis of Nylon 66, formed from the condensation of adipic acid and hexamethylene diamine. While historically considered a waste product, its rigid, pre-organized structure makes it an intriguing scaffold for the development of novel therapeutics. Its positional isomer, 1,8-diazacyclotetradecane-2,9-dione, a cyclic dimer of caprolactam, has been recognized as a valuable scaffold in medicinal chemistry. The therapeutic potential of these macrocycles lies in their ability to mimic secondary protein structures like β-turns and α-helices, enabling them to modulate protein-protein interactions (PPIs) implicated in a variety of diseases, including cancer and viral infections.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves the cyclization of linear precursors. High-dilution techniques are often employed to favor intramolecular cyclization over intermolecular polymerization.

General Synthetic Workflow

The general approach to synthesizing functionalized this compound analogs involves the preparation of a linear diamine and a dicarboxylic acid (or its activated derivative), followed by a macrocyclization step.

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Purification and Characterization A Starting Material A (e.g., Diamine Precursor) C Functional Group Modification/ Protection A->C B Starting Material B (e.g., Dicarboxylic Acid Precursor) B->C D Coupling to form Linear Di-amide C->D E High-Dilution Cyclization D->E F Deprotection E->F G Chromatography (e.g., HPLC) F->G H Spectroscopic Analysis (NMR, MS) G->H I Final Analog H->I

General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Representative Synthesis of a 14-Membered Macrocyclic Diamide

The following protocol is a representative example for the synthesis of a 14-membered macrocyclic diamide, adapted from methodologies for similar macrocycles.

Step 1: Synthesis of the Linear Precursor

  • Dissolve the protected diamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM).

  • Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) and an activator like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

  • Slowly add a solution of the dicarboxylic acid (1.0 eq) in DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the linear precursor.

Step 2: Deprotection

  • Dissolve the linear precursor in a suitable solvent (e.g., DCM for Boc-group removal).

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual TFA.

Step 3: Macrocyclization

  • Prepare a high-dilution setup by adding the deprotected linear precursor dissolved in a minimal amount of solvent (e.g., DCM/DMF mixture) to a syringe pump.

  • In a separate flask, prepare a solution of a coupling agent (e.g., HATU, 1.5 eq) and a base (e.g., diisopropylethylamine, DIEA, 3.0 eq) in a large volume of the same solvent (to achieve a final concentration of ~1 mM).

  • Add the linear precursor solution dropwise to the stirred solution of the coupling agent over a period of 12-24 hours at room temperature.

  • After the addition is complete, continue stirring for another 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude macrocycle by preparative high-performance liquid chromatography (HPLC).

Quantitative Data of Representative 14-Membered Macrocyclic Diamide Analogs

Due to the limited availability of public data on a systematic series of this compound analogs, the following table presents hypothetical yet representative data for a series of such compounds to illustrate the structure-activity relationship (SAR) that could be explored. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀) against a hypothetical cancer cell line.

Compound IDR¹ SubstituentR² SubstituentMolecular Weight ( g/mol )Synthesis Yield (%)IC₅₀ (µM)
DCTD-001 HH226.3235>100
DCTD-002 -CH₂-PhH316.442825.3
DCTD-003 H-CH₂-Ph316.443132.1
DCTD-004 -CH₂-Ph-CH₂-Ph406.56228.7
DCTD-005 -(CH₂)₂-COOHH298.362555.4
DCTD-006 H-(CH₂)₂-NH₂269.382948.9

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

Biological Evaluation and Potential Signaling Pathways

The biological activity of this compound analogs can be assessed through various in vitro and in vivo assays. The choice of assay depends on the therapeutic target of interest.

Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Synthesized Analogs B Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Enzyme Inhibition Assays (e.g., Kinase, Protease) B->C D Protein-Protein Interaction (PPI) Assays (e.g., FRET, ELISA) C->D E Western Blot Analysis (Signaling Pathway Modulation) D->E F Flow Cytometry (Apoptosis, Cell Cycle) E->F G Molecular Docking F->G H Animal Models (e.g., Xenograft) G->H I Pharmacokinetic Studies (ADME) H->I

Workflow for the biological evaluation of macrocyclic diamide analogs.
Potential Signaling Pathways

Macrocyclic diamides, due to their ability to disrupt protein-protein interactions, could potentially modulate a number of key signaling pathways implicated in cancer and other diseases. While specific pathways for this compound analogs are yet to be elucidated, related macrocyclic compounds have been shown to target pathways such as:

  • The Hedgehog Signaling Pathway: Some macrocyclic compounds have been identified as inhibitors of the Hedgehog pathway by suppressing the expression of Gli transcriptional factors.

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell proliferation and survival, and its dysregulation is common in cancer. Macrocyclic inhibitors could potentially disrupt key PPIs within this cascade.

  • MAPK/ERK Pathway: Another critical pathway in cell growth and differentiation, the MAPK/ERK pathway, presents several PPIs as potential targets for macrocyclic drugs.

The logical relationship for a hypothetical macrocyclic diamide inhibitor targeting a generic kinase signaling pathway is illustrated below.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase 1 B->C D Kinase 2 C->D E Kinase 3 (Target Protein) D->E F Transcription Factor Activation E->F G Gene Expression F->G H Cell Proliferation/ Survival G->H I Macrocyclic Diamide Inhibitor I->E Inhibition

Hypothetical mechanism of a macrocyclic diamide inhibiting a kinase cascade.

Conclusion and Future Directions

The this compound scaffold and its structural analogs hold significant promise for the development of novel therapeutics. Their unique macrocyclic structure provides a rigid framework for the precise positioning of functional groups to interact with challenging biological targets. While the exploration of this specific class of compounds is in its early stages, the broader success of macrocyclic drugs in targeting PPIs provides a strong rationale for further investigation.

Future research should focus on:

  • Developing efficient and diverse synthetic routes to a library of this compound analogs.

  • Systematic screening of these analogs against a panel of cancer cell lines and other disease models.

  • Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.

  • Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this intriguing class of macrocycles can be unlocked, paving the way for the development of next-generation therapies for a range of unmet medical needs.

An In-depth Technical Guide on 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione is a cyclic diamide (B1670390) with the molecular formula C₁₂H₂₂N₂O₂.[1][2] It is a 14-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is primarily recognized as a cyclic by-product formed during the industrial synthesis of Nylon 66 from adipic acid and hexamethylene diamine.[2] While extensively characterized from a chemical and polymer science perspective, its biological activities remain largely unexplored. This guide aims to synthesize the currently available technical information on this compound, with a focus on its known properties and potential, albeit currently unsubstantiated, biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 4266-66-4[2]
Appearance Solid[2][3]
Melting Point 263 °C[2]
SMILES C1CCCNC(=O)CCCCC(=O)NCC1[1]
InChIKey SXNYYEPTQTZOHG-UHFFFAOYSA-N[1]

Synthesis

The primary route to this compound is through the condensation reaction of adipic acid and hexamethylene diamine. This reaction is the cornerstone of Nylon 66 production, and the formation of this cyclic dimer is considered an unwanted side reaction in that process.[2] The compound can be isolated from the nylon polymer by washing.[2]

Biological Activity and Potential Applications

Currently, there is a significant lack of published research on the specific biological activities of this compound. The scientific literature predominantly focuses on its role in polymer chemistry. However, some potential applications and areas for future investigation can be inferred from its chemical structure.

The presence of amide functionalities and a macrocyclic scaffold suggests that it could be explored as a building block in medicinal chemistry.[3] Macrocyclic compounds are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The structure of this compound could potentially serve as a scaffold for the development of novel therapeutic agents. However, to date, no specific biological targets or therapeutic activities have been reported.

The compound has been identified as a polymer additive in textile fibers and is used in analytical methods for detecting microplastics in environmental samples.[4]

Quantitative Data

A thorough search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound. Data such as IC₅₀, EC₅₀, binding affinities, or pharmacokinetic parameters are not available.

Experimental Protocols

Due to the absence of studies on the biological activity of this compound, there are no established experimental protocols for assessing its biological effects.

Signaling Pathways and Experimental Workflows

There are no described signaling pathways or established experimental workflows involving this compound in the current body of scientific literature. Therefore, the generation of diagrams using Graphviz is not applicable.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

This compound is a well-characterized compound from a chemical standpoint, primarily known as a byproduct of nylon synthesis. However, a significant knowledge gap exists regarding its biological activity. The compound's macrocyclic structure presents a potential starting point for medicinal chemistry exploration, but this remains an uninvestigated area. Future research should focus on screening this molecule for various biological activities to uncover any potential therapeutic applications. The lack of data highlights an opportunity for novel research in the fields of pharmacology and drug discovery.

References

1,8-Diazacyclotetradecane-2,7-dione: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione, with the CAS number 4266-66-4, is a cyclic diamide (B1670390) that has garnered interest primarily within the realm of polymer chemistry.[1][2] Structurally, it is a 14-membered ring containing two nitrogen and two oxygen atoms. This document provides a comprehensive overview of the existing literature on this compound, focusing on its chemical and physical properties, synthesis, and current applications. It is important to note that, despite its potential as a scaffold in medicinal chemistry, there is a significant lack of data regarding its biological activity and no known involvement in signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid with a high melting point, reflecting a stable crystal lattice.[2][3] Its solubility is limited in non-polar solvents but is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol (B129727) with heating.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂[1][2][3][4]
Molecular Weight226.32 g/mol [1][2][3][4]
CAS Number4266-66-4[2][3][4]
Melting Point263 °C[2][3]
Boiling Point (Predicted)497.8 ± 38.0 °C[2]
Density (Predicted)0.969 ± 0.06 g/cm³[2]
pKa (Predicted)16.01 ± 0.20
XlogP (Predicted)0.6[4][5]
AppearanceWhite to Off-White Solid

Spectroscopic and Structural Data

The structural characterization of this compound is supported by various spectroscopic and analytical techniques.

Table 2: Spectroscopic and Structural Data for this compound

Data TypeKey FindingsSource
¹³C NMR Data available on PubChem.
GC-MS Mass spectrum available in the NIST main library; top peak at m/z 226.
Mass Spectrometry Predicted collision cross section values for various adducts have been calculated.[5]
Crystal Structure A crystal structure study has been published, identifying it as a cyclic monomeric model of nylon 66.[6] A positional isomer, 1,8-diazacyclotetradecane-2,9-dione, is reported to have a monoclinic lattice.[7]

Synthesis

The primary and most documented method for the formation of this compound is as a by-product during the industrial synthesis of Nylon 66.[1][3] This process involves the condensation reaction of adipic acid and hexamethylene diamine.

Experimental Protocol: Industrial Synthesis of Nylon 66 with this compound as a By-product

The following is a generalized protocol for the industrial production of Nylon 66, which also yields this compound.

Materials:

  • Adipic acid

  • Hexamethylene diamine

  • Water

Procedure:

  • An aqueous solution of hexamethylenediammonium adipate, commonly known as nylon salt, is prepared by reacting equimolar amounts of adipic acid and hexamethylene diamine in water.

  • The nylon salt solution is concentrated to a desired level, typically 60-80%, by evaporation.

  • The concentrated salt solution is then transferred to a reactor.

  • The temperature is raised to approximately 220-235 °C, and the pressure is increased to around 17 bar. This initiates the polycondensation reaction.

  • During this stage, the formation of the cyclic by-product, this compound, occurs through intramolecular cyclization of the linear diamide monomer.

  • The pressure is gradually reduced to atmospheric pressure, and the temperature is increased to about 270-280 °C to facilitate the removal of water and drive the polymerization to completion.

  • The molten polymer is then extruded, cooled, and pelletized.

  • This compound can be isolated from the polymer by extraction.

G Adipic_Acid Adipic Acid Nylon_Salt Aqueous Nylon Salt Solution Adipic_Acid->Nylon_Salt Hexamethylene_Diamine Hexamethylene Diamine Hexamethylene_Diamine->Nylon_Salt Reactor Reactor (High T, High P) Nylon_Salt->Reactor Polymerization Polycondensation Reactor->Polymerization Nylon_66 Nylon 66 Polymer Polymerization->Nylon_66 Byproduct This compound Polymerization->Byproduct

Synthesis of Nylon 66 and this compound.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a notable absence of studies on the biological activity of this compound. There are no published reports on its mechanism of action, interaction with biological targets, or involvement in any signaling pathways. One source explicitly states that the compound does not have a known biological function.[1] Consequently, a diagram of a signaling pathway involving this molecule cannot be constructed.

The safety data for this compound indicates that it may cause skin and eye irritation, as well as respiratory irritation. However, this is general toxicity information and does not point to a specific pharmacological effect.

Applications

The known applications of this compound are primarily in the field of materials science and analytical chemistry.

  • Polymer Chemistry: It is recognized as a component in the synthesis of Nylon 66 and can be used as a polymer additive in textile fibers.[1][2]

  • Analytical Chemistry: It is utilized as a reference standard in the pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) method for the detection of microplastics in environmental samples, such as aquatic shellfish.[1]

Conclusion

This compound is a well-characterized compound from a chemical and physical standpoint, with its origins and applications firmly rooted in polymer science. While its cyclic structure might suggest potential as a scaffold for drug design, the current body of scientific literature is devoid of any information regarding its biological effects. For professionals in drug development, this compound represents a largely unexplored chemical entity. Future research could focus on computational modeling to predict potential biological targets and subsequent in vitro and in vivo studies to explore any pharmacological activity. However, based on the available data, its relevance to drug development remains speculative.

References

Methodological & Application

Unlocking the Potential of 1,8-Diazacyclotetradecane-2,7-dione in Research: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) with the molecular formula C₁₂H₂₂N₂O₂, is a molecule that has primarily been identified in the context of industrial polymer chemistry.[1][2] While its applications in drug development and broader research are not as extensively documented as other macrocycles, its unique structural features present potential opportunities for exploration. This document provides an overview of the known applications and characteristics of this compound, alongside a look at the research landscape of a closely related analogue, to inspire further investigation into its utility.

Primary Application: A Byproduct with Potential in Polymer Science

The most well-documented role of this compound is as a byproduct in the synthesis of Nylon 66, a widely used polyamide.[1][3] It is formed through the condensation reaction of adipic acid and hexamethylene diamine.[1] Historically considered a waste product, there is interest in utilizing this cyclic monomer as a feedstock for the production of Nylon 66 and other lower molecular weight polymers.[3] Its presence as a polymer additive in textile fibers has also been noted.[1][4]

The sublimation behavior of its α-form, particularly in the presence of volatile compounds, presents challenges in thermal processing applications.[1] This characteristic, however, could be harnessed in specific material science contexts.

Insights from a Structural Analogue: 1,8-Diazacyclotetradecane-2,9-dione (B39137)

In contrast to the limited research applications of the 2,7-dione isomer, its close structural analogue, 1,8-diazacyclotetradecane-2,9-dione (a cyclic dimer of caprolactam), has been explored as a versatile scaffold in medicinal and supramolecular chemistry.[5][6] The 14-membered macrocyclic ring and the presence of two amide groups provide a conformationally organized framework with sites for hydrogen bonding and further chemical modification.[5] This has led to its investigation as a building block for novel polymers and as a ligand in coordination chemistry for creating metal-organic frameworks (MOFs).[5][6]

Researchers have also explored the potential of 1,8-diazacyclotetradecane-2,9-dione derivatives for their antimicrobial activity.[6] The exploration of this analogue highlights the potential for this compound to serve as a scaffold in the design of new chemical entities, pending further research into its synthesis and functionalization.

Quantitative Data Summary

Currently, there is a lack of quantitative data in the scientific literature regarding the biological activity or specific research applications of this compound in areas such as drug development. The table below summarizes its basic chemical properties.

PropertyValueReference
Molecular FormulaC₁₂H₂₂N₂O₂[1][2]
Molecular Weight226.32 g/mol [1][2]
CAS Number4266-66-4[2][3]
Melting Point263 °C[3]

Experimental Protocols

Due to the limited specific research applications of this compound beyond its role in polymer chemistry, detailed experimental protocols for its use in areas like medicinal chemistry or as a linker in antibody-drug conjugates are not available in the current body of scientific literature.

The primary documented process involving this molecule is its formation during the synthesis of Nylon 66.

Protocol: Formation as a Byproduct in Nylon 66 Synthesis

This protocol describes the general conditions under which this compound is formed as a side-product.

Materials:

  • Adipic acid

  • Hexamethylene diamine

  • Water

  • Reaction vessel capable of handling high pressure and temperature

Procedure:

  • An aqueous salt solution of hexamethylene diamine and adipic acid (nylon salt) is prepared.

  • The concentration of the salt solution is increased by evaporation.

  • The mixture is heated in a reaction vessel under pressure.

  • During the heating and polymerization process, intramolecular aminolysis of the linear polyamide chains can occur, leading to the formation of cyclic oligomers, including this compound.

  • The formed this compound can be washed out of the final nylon polymer.[3]

Logical Relationship Diagram

The following diagram illustrates the position of this compound within the context of Nylon 66 production.

logical_relationship cluster_nylon66 Nylon 66 Synthesis Adipic_Acid Adipic Acid Nylon_Salt Nylon Salt Solution Adipic_Acid->Nylon_Salt Hexamethylene_Diamine Hexamethylene Diamine Hexamethylene_Diamine->Nylon_Salt Polymerization Polymerization (Heating under Pressure) Nylon_Salt->Polymerization Nylon_66 Nylon 66 Polymer Polymerization->Nylon_66 Main Product Byproduct This compound Polymerization->Byproduct Side Reaction

Caption: Formation of this compound in Nylon 66 Synthesis.

Future Directions

While the current body of research on this compound is primarily focused on its role in polymer chemistry, its macrocyclic structure suggests potential for broader applications. Future research could focus on:

  • Efficient and selective synthesis: Developing synthetic routes that produce this compound in high yield, independent of Nylon 66 production.

  • Functionalization: Exploring methods to chemically modify the macrocycle to introduce various functional groups, thereby creating a library of derivatives.

  • Biological screening: Evaluating the biological activity of the parent macrocycle and its derivatives against a range of therapeutic targets.

  • Materials science: Investigating its potential use as a monomer for novel polymers with unique properties or as a building block in supramolecular assemblies.

References

Polymerization of 1,8-Diazacyclotetradecane-2,7-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione is a 14-membered cyclic diamide, also known as a dilactam. It is structurally the cyclic monomer of Polyamide 6,6 (Nylon 66) and is often formed as a byproduct during the industrial synthesis of this polymer from adipic acid and hexamethylene diamine.[1][2] While historically considered a waste product, this macrocycle has garnered attention as a valuable monomer for the synthesis of polyamides through ring-opening polymerization (ROP). The resulting polymers are of interest in materials science and have potential applications in the biomedical field due to their polyamide backbone, which is analogous to peptide structures.

This document provides detailed application notes and experimental protocols for the primary polymerization techniques applicable to this compound. These methods include high-temperature hydrolytic copolymerization, as well as generalized protocols for anionic, cationic, and enzymatic ring-opening polymerization based on established lactam chemistry.

Polymerization Techniques Overview

The polymerization of this compound is most effectively achieved through ring-opening polymerization (ROP). The choice of method significantly impacts the polymer's molecular weight, polydispersity, and ultimately, its material properties.

  • High-Temperature Hydrolytic Copolymerization: This is the most extensively documented method for this specific monomer. It involves high temperatures and pressures, typically requiring the presence of comonomers like nylon 66 salt or ε-caprolactam to achieve high molecular weight polymers.[3][4] Polymerization of the pure monomer under these conditions is inefficient, with approximately 25% of the monomer remaining unreacted.[4]

  • Anionic Ring-Opening Polymerization (AROP): AROP is a highly efficient and widely used method for polymerizing lactams.[5] It operates via a chain-growth mechanism initiated by a strong, non-nucleophilic base and an activator (co-initiator). This technique offers good control over molecular weight but requires stringent anhydrous conditions.

  • Cationic Ring-Opening Polymerization (CROP): While possible for lactams, CROP is generally less common and often leads to polymers with low molecular weights. The mechanism involves the activation of the monomer by a cationic initiator, such as a strong protic acid.

  • Enzymatic Ring-Opening Polymerization (eROP): As a green chemistry alternative, eROP utilizes enzymes, typically lipases, to catalyze the polymerization under mild conditions.[1] This method is particularly attractive for biomedical applications as it avoids potentially toxic metal catalysts and harsh reagents.

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes typical experimental parameters and expected outcomes for the different polymerization methods. Data for AROP, CROP, and eROP are generalized based on protocols for similar large-ring lactams due to limited specific data for this compound.

ParameterHigh-Temperature Hydrolytic CopolymerizationAnionic ROP (Generalized)Cationic ROP (Generalized)Enzymatic ROP (Generalized)
Catalyst/Initiator Water (hydrolysis), Nylon 66 SaltStrong base (e.g., NaH) + Activator (e.g., N-acetylcaprolactam)Strong protic acid (e.g., CF₃SO₃H)Lipase (B570770) (e.g., Novozym 435)
Temperature (°C) 250 - 280[1]130 - 180Variable, often moderate60 - 100[1]
Reaction Time 1 - 3 hours0.5 - 5 hoursVariable, can be slow24 - 96 hours[1]
Solvent Bulk (melt)Bulk or high-boiling solvent (e.g., Toluene)Anhydrous solvent (e.g., CH₂Cl₂)Bulk or anhydrous solvent (e.g., Toluene)[1]
Comonomer Required? Yes (e.g., Nylon 66 salt, ε-caprolactam)[4]No, but can be used for copolymersNo, but can be used for copolymersNo, but can be used for copolymers[2]
Typical Mol. Weight High (RV > 25)[4]High, controllableLow to ModerateModerate to High
Polydispersity (Đ) BroadNarrow to ModerateBroadModerate
Key Advantage Industrially established for related polyamidesFast, high conversion, good controlSimple initiationMild conditions, "green" method
Key Disadvantage High energy, requires comonomer, broad ĐRequires stringent anhydrous conditionsOften results in low MW polymersSlow reaction times, enzyme cost

RV (Relative Viscosity) is a measure correlated with molecular weight.

Experimental Protocols & Visualizations

Protocol 1: High-Temperature Hydrolytic Copolymerization

This protocol is based on the process described in U.S. Patent 5,292,857 A for producing high molecular weight Polyamide 6,6 copolymers.[4]

Materials:

  • This compound

  • Nylon 66 salt (equimolar salt of adipic acid and hexamethylenediamine), 51% aqueous solution

  • High-pressure autoclave with stirring, heating, and pressure control

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: Charge the stainless steel autoclave with 26.7 grams of this compound and 60.0 grams of a 51% aqueous nylon 66 salt solution. (This corresponds to a ~47:53 weight ratio of the dilactam to dry nylon 66 salt).

  • Inerting: Close the autoclave and purge with nitrogen to remove oxygen.

  • Pressurization and Heating: Set the pressure regulator to 250 psig (approx. 17 atm). Begin heating the mixture with stirring. Water from the salt solution will generate steam, increasing the pressure.

  • Hold and Venting: Maintain the temperature at approximately 250°C and 250 psig for about 60 minutes. This stage facilitates the hydrolytic ring-opening of the dilactam.

  • Pressure Reduction: Over a period of 60 minutes, slowly reduce the pressure to atmospheric pressure (0 psig) while simultaneously increasing the temperature to 275°C. Water vapor is vented during this step.

  • Polycondensation: Maintain the reaction mixture at 275°C and atmospheric pressure with continued stirring. This "finishing" stage allows for the polycondensation of the reactive oligomers into a high molecular weight polymer.

  • Completion and Recovery: Continue the reaction until the desired polymer viscosity is achieved (typically 1-2 hours in the finishing stage). The molten polymer can then be extruded from the autoclave, cooled, and pelletized. The polymer's relative viscosity should be at least 25 when measured at 25°C in an 8.4% solution in formic acid containing 10% water.[4]

G cluster_prep 1. Reaction Setup cluster_react 2. Polymerization Stages cluster_iso 3. Product Recovery charge Charge Monomer & Nylon 66 Salt Solution to Autoclave purge Purge with N₂ charge->purge heat_pressurize Heat to 250°C under 250 psig purge->heat_pressurize pressure_reduce Reduce Pressure to 0 psig Increase Temp to 275°C heat_pressurize->pressure_reduce 60 min finish Hold at 275°C (Finishing) pressure_reduce->finish 60 min extrude Extrude Molten Polymer finish->extrude cool Cool & Pelletize extrude->cool

Workflow for High-Temperature Hydrolytic Copolymerization.
Protocol 2: Anionic Ring-Opening Polymerization (AROP) (Generalized)

This protocol is a generalized procedure for the AROP of lactams and would require optimization for this compound. It necessitates strict anhydrous (water-free) conditions.

Materials:

  • This compound (rigorously dried)

  • Anhydrous high-boiling solvent (e.g., Toluene)

  • Strong base/initiator (e.g., Sodium hydride (NaH) or Sodium metal)

  • Activator (e.g., N-acetylcaprolactam or isocyanate)

  • Schlenk line and flame-dried glassware

  • Argon or Nitrogen gas supply

  • Methanol (B129727) (for precipitation)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen. Dry the monomer under vacuum at an elevated temperature (e.g., 80°C) for several hours.

  • Initiator Formation: In a Schlenk flask, add the dried monomer and anhydrous toluene. Add the strong base (e.g., NaH, ~1-2 mol%) under an inert atmosphere. Heat the mixture (e.g., to 80-100°C) to facilitate the deprotonation of the lactam, forming the sodium lactamate initiator.

  • Polymerization: Once the initiator is formed (indicated by the cessation of H₂ gas evolution if using NaH), add the activator (e.g., N-acetylcaprolactam, ~0.5-1 mol%). Increase the temperature to the desired polymerization temperature (e.g., 150°C).

  • Monitoring: The polymerization is typically rapid and marked by a significant increase in viscosity. The reaction can be monitored by taking aliquots (if feasible) and analyzing them via Gel Permeation Chromatography (GPC).

  • Termination & Purification: After the desired time (e.g., 1-2 hours), cool the reaction to room temperature. The reaction can be terminated by adding a proton source. Dissolve the polymer in a suitable solvent (e.g., formic acid or m-cresol) if necessary.

  • Isolation: Precipitate the polymer by pouring the solution into a large excess of a non-solvent like cold methanol. Collect the precipitated polymer by filtration and dry it under vacuum.

G cluster_prop Lactam Lactam Monomer Lactamate Lactam Anion (Initiator) Lactam->Lactamate Deprotonation Base Strong Base (e.g., NaH) Base->Lactam Activated_Monomer Activated Monomer (Growth Center) Lactamate->Activated_Monomer Nucleophilic Attack Activator Activator (e.g., N-Acyl-Lactam) Activator->Lactamate Growing_Chain Growing Polyamide Chain Activated_Monomer->Growing_Chain Adds Lactam Anion Growing_Chain->Activated_Monomer Regenerates Lactamate_2 Lactam Anion Lactamate_2->Activated_Monomer

Logical relationship for Anionic Ring-Opening Polymerization.
Protocol 3: Enzymatic Ring-Opening Polymerization (eROP) (Generalized)

This generalized protocol is based on the use of lipases for the ROP of lactams and lactones.[1] It is an environmentally friendly method that operates under mild conditions.

Materials:

  • This compound

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous solvent (e.g., Toluene or Diphenyl ether), or perform in bulk (solvent-free)

  • Schlenk flask and standard laboratory glassware

  • Argon or Nitrogen gas supply

  • Chloroform (B151607) (for dissolution)

  • Methanol (for precipitation)

Procedure:

  • Preparation: Dry the monomer under vacuum at 40-50°C for 24 hours. Pre-dry the immobilized enzyme under vacuum at room temperature to remove moisture.

  • Reaction Setup: In a flame-dried Schlenk flask, add the dried monomer and the immobilized lipase (typically 10% w/w of the monomer).

  • Polymerization: Add anhydrous solvent to the desired concentration (e.g., 0.5 M) or proceed without solvent (bulk polymerization). Purge the flask with argon or nitrogen. Place the flask in a preheated oil bath (e.g., 90°C) and stir the reaction mixture.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Dissolve the aliquot in a solvent like chloroform (after filtering out the enzyme) and analyze by GPC to determine molecular weight and monomer conversion.

  • Termination and Purification: After the desired time (e.g., 48-96 hours), cool the reaction mixture to room temperature. Dissolve the mixture in chloroform.

  • Isolation: Remove the enzyme by filtration. Precipitate the polymer by adding the filtrate dropwise into cold methanol with vigorous stirring. Collect the polymer by filtration and dry it under vacuum to a constant weight.

G Monomer Lactam Monomer Acyl_Enzyme Acyl-Enzyme Intermediate Monomer->Acyl_Enzyme Acylation Enzyme Lipase (e.g., Novozym 435) Enzyme->Monomer Dimer Ring-Opened Dimer Acyl_Enzyme->Dimer Deacylation (Initiation) Growing_Chain Growing Polyamide Chain Acyl_Enzyme->Growing_Chain Chain End Attack (Deacylation) Initiator Initiator (e.g., Water, Alcohol) Initiator->Acyl_Enzyme Dimer->Growing_Chain Propagation

Proposed signaling pathway for Enzymatic ROP of a dilactam.

Conclusion

The polymerization of this compound offers a direct route to Polyamide 6,6 and related copolymers. The high-temperature hydrolytic copolymerization method is well-established for producing high molecular weight materials suitable for industrial applications. For research and development, particularly in the biomedical sector, alternative methods such as anionic and enzymatic ROP present compelling advantages. Anionic ROP provides a pathway to well-defined polymers with controlled molecular weights, while enzymatic ROP offers a sustainable and biocompatible synthesis route. The protocols and data provided herein serve as a comprehensive guide for professionals to select and implement the most appropriate polymerization strategy for their specific application.

References

Application Notes and Protocols for Polyamide Synthesis using 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a critical class of polymers with wide-ranging applications, from high-performance engineering plastics to advanced biomedical materials. Their utility in the pharmaceutical and medical fields, for applications such as drug delivery scaffolds and tissue engineering, is an area of growing interest.[1] This document provides detailed protocols for the synthesis of polyamides from 1,8-diazacyclotetradecane-2,7-dione, the cyclic monomer of polyamide 6,6 (Nylon 6,6).

This compound is a dilactam that can be polymerized via ring-opening polymerization (ROP) to yield high molecular weight polyamides.[2] While it can be a challenging monomer to polymerize on its own, often resulting in low molecular weight products, specific co-polymerization strategies have been developed to overcome this limitation.[2] The protocols outlined below are based on established methods for anionic ring-opening polymerization (AROP) of lactams, which is a highly efficient and versatile method for polyamide synthesis.[1][3]

This document details two primary approaches: a generalized protocol for the anionic ring-opening homopolymerization of this compound, and a more specific protocol for its co-polymerization with the salt of adipic acid and hexamethylenediamine (B150038), as described in patent literature, to produce high molecular weight polyamide 6,6.[2]

Synthesis Mechanisms

The primary mechanism for the polymerization of this compound is ring-opening polymerization. This can be achieved through several methods, with anionic ring-opening polymerization being the most prevalent for lactams.

Anionic Ring-Opening Polymerization (AROP)

AROP of lactams is a chain-growth polymerization that involves the nucleophilic attack of an anion on the carbonyl group of the lactam, leading to the opening of the ring and the formation of a propagating species. The process is typically initiated by a strong base and can be accelerated by the use of an N-acyllactam co-initiator. The polymerization proceeds via the repeated addition of lactam monomers to the growing polymer chain.

Co-polymerization

Due to the potential for incomplete reaction when this compound is used as the sole monomer, co-polymerization with the salt of adipic acid and hexamethylenediamine (AH salt) and/or ε-caprolactam is a preferred method for achieving high molecular weight polymers suitable for most applications.[2] This process combines the ring-opening of the cyclic monomer with the polycondensation of the AH salt.

Quantitative Data

The following tables summarize typical reaction parameters and expected polymer properties based on the co-polymerization of this compound.

Table 1: Typical Co-polymerization Reaction Parameters

ParameterValueReference
Monomer Composition10-90 wt% this compound[2]
Co-monomer10-90 wt% AH salt and/or ε-caprolactam[2]
Initial Pressure> 1 atm[2]
Final Temperature275 °C[2]
Final Pressure≤ 1 atm[2]

Table 2: Expected Polyamide 6,6 Properties

PropertyValue
Molecular Weight (Mn)10,000 - 30,000 g/mol
Relative Viscosity≥ 25
AppearanceOff-white to yellowish solid
SolubilitySoluble in strong acids (e.g., formic acid, sulfuric acid)

Experimental Protocols

Protocol 1: Generalized Anionic Ring-Opening Homopolymerization

This protocol is a generalized procedure for the AROP of this compound. Optimization of catalyst, co-initiator, and temperature may be required to achieve desired polymer properties.

Materials:

  • This compound

  • Strong base catalyst (e.g., sodium hydride, potassium tert-butoxide)

  • Co-initiator (e.g., N-acetylcaprolactam)

  • High boiling point, anhydrous, aprotic solvent (e.g., diphenyl ether, toluene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Quenching agent (e.g., methanol)

  • Precipitation solvent (e.g., diethyl ether, water)

Procedure:

  • Monomer and Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere. Dry the this compound monomer under vacuum at 60-80 °C for at least 24 hours.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, add the dried this compound and the solvent.

  • Initiation: Heat the mixture to the desired temperature (typically 150-260 °C) under a constant flow of inert gas. Once the monomer is completely dissolved, add the strong base catalyst.

  • Co-initiation: After the catalyst has reacted with the monomer (indicated by a color change or cessation of gas evolution), add the co-initiator.

  • Polymerization: Allow the polymerization to proceed for the desired amount of time (typically 1-4 hours), monitoring the viscosity of the reaction mixture.

  • Termination and Precipitation: Cool the reaction mixture and terminate the polymerization by adding a quenching agent. Precipitate the polymer by pouring the reaction mixture into a non-solvent.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the precipitation solvent, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Co-polymerization with Adipic Acid and Hexamethylenediamine Salt (AH Salt)

This protocol is based on a patented process for producing high molecular weight polyamide 6,6.[2]

Materials:

  • This compound

  • Salt of adipic acid and hexamethylenediamine (AH salt)

  • (Optional) ε-caprolactam

  • Water

  • Autoclave or high-pressure reactor

Procedure:

  • Reaction Mixture Preparation: Form a reaction mixture containing 10 to 90 weight percent of this compound and a complementary amount of AH salt and/or ε-caprolactam in an aqueous solution.

  • Pressurization and Heating: Charge the reaction mixture into an autoclave. Heat the mixture under a pressure greater than atmospheric pressure (e.g., up to 250 psi).

  • Pressure Reduction and Temperature Increase: Slowly lower the pressure to atmospheric pressure while simultaneously increasing the temperature to approximately 275 °C. This step is crucial for removing water and driving the polymerization to completion.

  • Final Polymerization: Maintain the temperature at 275 °C and the pressure at or below atmospheric pressure until the polymer reaches the desired relative viscosity (at least 25).

  • Extrusion and Solidification: Extrude the molten polymer from the reactor, quench it in water, and pelletize it for further processing or analysis.

Visualizations

Ring-Opening Polymerization of this compound

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP Initiation Catalyst Base Catalyst Catalyst->ROP Catalysis Polyamide Polyamide 6,6 ROP->Polyamide Propagation

Caption: Anionic Ring-Opening Polymerization of this compound.

Experimental Workflow for Co-polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Prep Prepare aqueous mixture of This compound and AH salt HeatPress Heat under pressure Prep->HeatPress ReducePress Reduce pressure to atmospheric while increasing temperature to 275°C HeatPress->ReducePress FinalPoly Hold at 275°C and atmospheric pressure ReducePress->FinalPoly Extrude Extrude molten polymer FinalPoly->Extrude Quench Quench and pelletize Extrude->Quench Analyze Characterize polymer (viscosity, MW, etc.) Quench->Analyze

Caption: Workflow for the co-polymerization of this compound.

Applications in Drug Development

Polyamides synthesized from this compound can be explored for various biomedical applications. Their properties, such as biocompatibility and biodegradability (depending on the specific polymer structure), make them suitable candidates for:

  • Drug Delivery Systems: As matrices for the controlled release of therapeutic agents.[1]

  • Tissue Engineering Scaffolds: Providing structural support for cell growth and tissue regeneration.

  • Biomedical Devices: For use in sutures and other medical implants.

Further functionalization of the polyamide backbone can be performed to introduce specific targeting moieties or to tune the physicochemical properties for specific drug delivery applications.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anionic polymerization initiators such as sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. Handle them in an inert atmosphere glovebox or using Schlenk line techniques.

  • High-temperature and high-pressure reactions should be carried out behind a blast shield in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes: 1,8-Diazacyclotetradecane-2,7-dione in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of scientific literature, we must report that there is currently no available research demonstrating the application of 1,8-Diazacyclotetradecane-2,7-dione in drug delivery systems. This document outlines the findings of our extensive search and provides context on related areas of polymer chemistry that may be of interest for future research.

Summary of Findings

Our in-depth search for applications of this compound in drug delivery, including its use in nanoparticles, hydrogels, or as a component of biodegradable polymers, did not yield any specific studies, quantitative data, or experimental protocols.

This compound is identified in the literature primarily as a cyclic diamide (B1670390) that can form as a byproduct during the synthesis of Nylon 6,6 from adipic acid and hexamethylene diamine.[1][2] While the ring-opening polymerization of lactams (cyclic amides) is a well-established method for synthesizing polyamides, which have found various biomedical applications, no studies were found that specifically describe the ring-opening polymerization or polycondensation of this compound to create polymers for drug delivery.[3][4][5]

The existing research on biodegradable polymers for drug delivery focuses on other classes of materials, such as polyesters, poly(ester amides) derived from amino acids, and other polyamides synthesized from different monomers.[3][6]

General Principles of Polyamides in Biomedical Applications

While specific data for this compound is unavailable, the broader class of polyamides has been explored for various biomedical uses due to their mechanical strength and potential for biocompatibility.[5] Polyamides are polymers linked by amide bonds.[7] Synthetic polyamides like Nylon have been used in medical devices such as sutures and catheters.[5]

For drug delivery applications, the key considerations for any polymer, including a hypothetical one derived from this compound, would include:

  • Biodegradability: The polymer should break down into non-toxic, biocompatible byproducts that can be safely cleared from the body. The hydrolytic or enzymatic degradation of the amide bonds would be a critical factor.[8][9]

  • Biocompatibility: The polymer and its degradation products should not elicit a significant inflammatory or toxic response.

  • Drug Encapsulation and Release: The polymer must be capable of being formulated into a delivery vehicle (e.g., nanoparticles, hydrogels) that can encapsulate a therapeutic agent and release it in a controlled manner.

Potential Future Research Directions

Given the lack of current research, the field is open for pioneering studies into the potential of this compound as a monomer for novel biomaterials. A logical workflow for such research is proposed below.

G cluster_0 Monomer Investigation cluster_1 Polymer Synthesis cluster_2 Biomaterial Evaluation cluster_3 Drug Delivery Application A Synthesis & Purification of This compound B Attempt Ring-Opening Polymerization (ROP) A->B C Attempt Polycondensation with Co-monomers (e.g., dicarboxylic acids) A->C D Characterize Polymer: Molecular Weight, Structure, Thermal Properties B->D C->D E Assess Biodegradability (Hydrolytic & Enzymatic Degradation) D->E F Evaluate Biocompatibility (In Vitro Cytotoxicity Assays) D->F G Formulate Drug Delivery System (e.g., Nanoparticles, Hydrogels) F->G H Characterize Drug Loading & In Vitro Release Profile G->H I In Vivo Studies H->I

Caption: Proposed research workflow for evaluating this compound in drug delivery.

Conclusion

At present, the use of this compound in drug delivery systems is an unexplored area of research. Consequently, we are unable to provide the detailed application notes, experimental protocols, and quantitative data as requested. We hope this summary is informative and that the proposed research workflow may inspire future investigations into the potential of this and other novel monomers for biomedical applications. We will continue to monitor the scientific literature and will update these notes should relevant research be published.

References

Application Notes and Protocols for 1,8-Diazacyclotetradecane-2,7-dione in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione, a 14-membered cyclic diamide, presents a promising monomer for the synthesis of biodegradable polyamides and poly(ester-amide)s. While historically recognized as a byproduct in the production of Nylon 66, its cyclic structure makes it a candidate for ring-opening polymerization (ROP), a versatile method for producing well-defined polymers.[1][2] The incorporation of amide linkages into a polymer backbone can impart desirable thermal and mechanical properties, while strategic placement of ester groups can introduce hydrolytic instability, leading to biodegradability.[3][4][5]

These characteristics make polymers derived from this compound attractive for biomedical applications, including controlled drug delivery and tissue engineering scaffolds.[6][7][8] The resulting polyamides or poly(ester-amide)s can be designed to degrade into biocompatible small molecules, minimizing toxicity.[4] This document provides an overview of the potential applications and detailed experimental protocols for the synthesis and characterization of biodegradable polymers using this compound.

Data Presentation

The following tables summarize hypothetical, yet representative, data for polymers synthesized from this compound. This data is based on typical results observed for similar biodegradable polymers and should be used as a reference for expected outcomes.

Table 1: Polymer Synthesis Parameters and Molecular Weight Characteristics

Polymer IDMonomer(s)Polymerization MethodInitiatorTemperature (°C)Time (h)Mn (kDa)PDI (Mw/Mn)
PA-1This compoundAnionic ROPSodium hydride1502425.31.8
PEA-1This compound, ε-CaprolactoneEnzymatic ROPNovozym-4351304832.71.6
PEA-2This compound, L-LactideMetal-catalyzed ROPSn(Oct)₂1403645.11.5

Table 2: Thermal and Mechanical Properties of Synthesized Polymers

Polymer IDGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Tensile Strength (MPa)Elongation at Break (%)
PA-16518555250
PEA-11511030450
PEA-24015045300

Table 3: In Vitro Degradation and Drug Release

Polymer IDDegradation MediumTime to 50% Mass Loss (days)Encapsulated DrugDrug Release at 72h (%)
PA-1PBS (pH 7.4), 37°C> 180Doxorubicin15
PEA-1PBS (pH 7.4), 37°C45Paclitaxel60
PEA-2PBS (pH 7.4), 37°C90Curcumin40

Experimental Protocols

Protocol 1: Synthesis of Polyamide via Anionic Ring-Opening Polymerization (AROP)

This protocol describes the synthesis of a polyamide from this compound using an anionic initiator.

Materials:

  • This compound (recrystallized and dried)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous toluene (B28343)

  • Anhydrous methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer and Initiator Preparation: Dry the this compound monomer under vacuum at 60°C for 24 hours. Wash the NaH dispersion with anhydrous toluene to remove the mineral oil and prepare a stock solution in anhydrous toluene.

  • Polymerization Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the dried monomer (e.g., 2.0 g, 8.84 mmol).

  • Initiation: Add anhydrous toluene (10 mL) to dissolve the monomer. Heat the solution to 150°C.

  • Polymerization: Inject the NaH stock solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) into the heated monomer solution. Maintain the reaction at 150°C for 24 hours under a positive pressure of inert gas.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Terminate the polymerization by adding a small amount of anhydrous methanol. Precipitate the polymer by pouring the viscous solution into a large volume of cold methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 50°C to a constant weight.

Protocol 2: Synthesis of Poly(ester-amide) via Enzymatic Ring-Opening Polymerization (eROP)

This protocol details the copolymerization of this compound and ε-caprolactone using an enzyme catalyst.

Materials:

  • This compound (recrystallized and dried)

  • ε-Caprolactone (distilled under reduced pressure)

  • Novozym-435 (immobilized Candida antarctica lipase (B570770) B)

  • Anhydrous toluene

  • Methanol

  • Chloroform (B151607)

Procedure:

  • Monomer and Catalyst Preparation: Dry the this compound monomer as described in Protocol 1. Activate Novozym-435 by drying under vacuum at room temperature for 24 hours.

  • Polymerization Setup: In a flame-dried Schlenk flask, add the dried this compound (e.g., 1.0 g, 4.42 mmol), ε-caprolactone (e.g., 1.0 g, 8.76 mmol), and Novozym-435 (e.g., 200 mg, 10% w/w of total monomers).

  • Reaction: The reaction can be performed in bulk (solvent-free) or in a minimal amount of anhydrous toluene (e.g., 5 mL). Purge the flask with argon or nitrogen for 15 minutes. Heat the mixture to 130°C and maintain for 48 hours with stirring.

  • Polymer Isolation: Cool the reaction to room temperature and dissolve the mixture in chloroform. Remove the enzyme by filtration.

  • Precipitation and Drying: Precipitate the polymer by adding the chloroform solution to a large volume of cold methanol. Collect the polymer by filtration and dry it under vacuum at 40°C to a constant weight.

Protocol 3: Preparation of Drug-Loaded Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles from a synthesized poly(ester-amide) using the nanoprecipitation method.

Materials:

  • Poly(ester-amide) (e.g., PEA-1)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Poly(vinyl alcohol) (PVA) or Pluronic F68

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the poly(ester-amide) (e.g., 100 mg) and the drug (e.g., 10 mg) in a suitable organic solvent like acetone or THF (5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% (w/v) PVA or Pluronic F68, in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring at room temperature for several hours or using a rotary evaporator.

  • Nanoparticle Collection: Collect the nanoparticle suspension. For purification, nanoparticles can be centrifuged and washed with deionized water to remove the excess stabilizer and unloaded drug.

  • Lyophilization: For long-term storage, the purified nanoparticle suspension can be freeze-dried.

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Monomer This compound (+ Co-monomer) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator/Catalyst Initiator->Polymerization Precipitation Precipitation in non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC Nanoparticles Drug-loaded Nanoparticles Drying->Nanoparticles DrugDelivery Controlled Drug Delivery System Nanoparticles->DrugDelivery

Caption: Workflow for synthesis and application of polymers.

ROP_Signaling_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I⁻) ActivatedMonomer Activated Monomer (I-M⁻) Initiator->ActivatedMonomer Monomer Cyclic Monomer (M) Monomer->ActivatedMonomer GrowingChain Growing Polymer Chain (I-Mₙ⁻) ActivatedMonomer->GrowingChain n-1 steps ElongatedChain Elongated Chain (I-Mₙ₊₁⁻) GrowingChain->ElongatedChain NewMonomer Monomer (M) NewMonomer->ElongatedChain ElongatedChain->GrowingChain Repeat FinalPolymer Final Polymer (I-Mₙ₊₁-T) ElongatedChain->FinalPolymer TerminatingAgent Terminating Agent (T) TerminatingAgent->FinalPolymer

Caption: Generalized mechanism of ring-opening polymerization.

Drug_Delivery_System cluster_formulation Nanoparticle Formulation cluster_release Drug Release Mechanism cluster_application Therapeutic Application Polymer Biodegradable Polymer Nanoprecipitation Nanoprecipitation Polymer->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Nanoparticle Drug-Loaded Nanoparticle Nanoprecipitation->Nanoparticle Hydrolysis Polymer Hydrolysis (Biodegradation) Nanoparticle->Hydrolysis Diffusion Drug Diffusion Nanoparticle->Diffusion ReleasedDrug Released Drug Hydrolysis->ReleasedDrug Diffusion->ReleasedDrug TargetSite Target Site (e.g., Tumor) ReleasedDrug->TargetSite TherapeuticEffect Therapeutic Effect TargetSite->TherapeuticEffect

References

1,8-Diazacyclotetradecane-2,7-dione as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione is a cyclic diamide (B1670390) with the molecular formula C₁₂H₂₂N₂O₂.[1][2] Primarily known as a cyclic monomer and an unwanted byproduct in the industrial synthesis of Nylon 66, its potential as a versatile building block in broader organic synthesis is an emerging area of interest.[2][3] This document provides an overview of its current and potential applications, physical and chemical properties, and protocols related to its formation and analysis.

While its utility as a foundational scaffold is not as extensively documented as its isomer, 1,8-diazacyclotetradecane-2,9-dione, its unique 14-membered ring structure and the presence of two reactive amide functionalities make it a molecule of interest for polymer chemistry, materials science, and potentially as a scaffold in medicinal chemistry.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
CAS Number 4266-66-4[2]
Melting Point 263 °C[2][5]
Boiling Point (Predicted) 497.8 ± 38.0 °C[5]
Density (Predicted) 0.969 ± 0.06 g/cm³[5]
Solubility DMSO (Sparingly, Heated), Methanol (Slightly)[5]
IUPAC Name This compound[6]

Application Notes

Role in Polymer Chemistry

The most well-documented role of this compound is in the field of polymer chemistry.

  • Byproduct and Feedstock in Nylon 66 Synthesis : It is formed as an unwanted side-product during the conventional high-temperature polycondensation of adipic acid and hexamethylene diamine to produce Nylon 66.[2] However, alternative processes have been developed that allow for this compound to be re-introduced as part of the feedstock for the synthesis of Nylon 66 and other lower molecular weight polyamides.[2] Its presence can be studied to understand and model the properties of the larger polymer at a molecular level.[1]

  • Polymer Additive : The compound has been identified as a polymer additive present in textile fibers.[5] Specifically, it is used in the analytical characterization of solvent-extractable organic additives in polyester-based textiles.[1]

Application in Analytical Chemistry
  • Microplastic Detection : In environmental science, this compound is utilized as a characteristic marker in pyrolysis–gas chromatography–mass spectrometry (Py-GC/MS).[1] This technique is employed for the detection and quantification of polyamide microplastics (specifically PA 66) in environmental samples, such as aquatic shellfish.[1]

Potential Applications in Organic Synthesis and Medicinal Chemistry

While specific examples are limited, the inherent structure of this compound suggests potential as a synthetic building block.

  • Scaffold for Drug Development : The 14-membered diazacyclic structure is a feature found in various biologically active macrocycles. The two nitrogen atoms and carbonyl groups provide sites for functionalization, making it a potential scaffold for developing novel therapeutic agents.[4] The nitrogen atoms can also participate in crucial hydrogen bonding interactions with biological targets.[4]

  • Monomer for Novel Polymers : Beyond Nylon 66, the dione (B5365651) can theoretically be used as a monomer for the synthesis of novel polymers and materials in materials science.[4]

Experimental Protocols

Protocol 1: Formation of this compound during Nylon 66 Synthesis

This protocol describes the general industrial process for Nylon 66 production, where this compound is formed as a cyclic byproduct.

Materials:

  • Adipic acid

  • Hexamethylene diamine

  • Water

  • High-pressure reactor with temperature and pressure controls

Procedure:

  • Salt Formation: An aqueous solution of hexamethylene diamine is mixed with an aqueous solution of adipic acid to form a nylon salt slurry ("AH salt").

  • Polycondensation Reaction Mixture: The AH salt solution is concentrated to approximately 60-80% by evaporation.

  • Heating and Pressurization: The concentrated salt solution is transferred to a reactor and heated under pressure to facilitate polymerization.[1] During this stage, linear polymer chains form via amide linkages.

  • Cyclization (Byproduct Formation): Concurrently, intramolecular cyclization of the linear dimer of the monomers occurs, yielding this compound.

  • Pressure Adjustment: The pressure is gradually reduced while the temperature is increased to approximately 275°C to remove water vapor and drive the polymerization to completion.[1]

  • Polymer Recovery and Product Isolation: The high molecular weight Nylon 66 polymer is extruded. The this compound, being a smaller molecule, can be washed out of the final polymer product if desired.[2]

Protocol 2: Analysis of this compound as a Textile Additive

This protocol outlines a general workflow for the extraction and analysis of additives like this compound from polyester (B1180765) textile fibers.[1]

Materials:

  • Polyester-based textile fiber sample

  • Hexafluoroisopropanol (or other suitable solvent)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Spectrometric analysis equipment (e.g., GC-MS, LC-MS)

Procedure:

  • Sample Preparation: Cut the textile fiber sample into small pieces to increase surface area.

  • Solvent Extraction: Place the prepared sample into a thimble and perform a Soxhlet extraction using a suitable solvent (e.g., hexafluoroisopropanol) for several hours. This process extracts organic additives from the fiber matrix.[1]

  • Concentration: Concentrate the resulting extract using a rotary evaporator to remove the bulk solvent.

  • Analysis: Analyze the concentrated extract using spectrometric methods. For identification and quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.

  • Data Interpretation: Compare the resulting mass spectrum with a known standard of this compound to confirm its presence and determine its concentration.

Visualizations

nylon_synthesis reactant reactant process process product product byproduct byproduct adipic Adipic Acid poly Polycondensation (Heat, Pressure) adipic->poly hmda Hexamethylene diamine hmda->poly nylon Nylon 66 (Linear Polymer) poly->nylon Main Pathway dione This compound (Cyclic Byproduct) poly->dione Side Reaction (Intramolecular Cyclization)

Caption: Formation of this compound during Nylon 66 synthesis.

textile_analysis_workflow step step technique technique output output start Polyester Textile Sample extraction Solvent Extraction (e.g., Soxhlet) start->extraction concentration Concentration of Extract (Rotary Evaporation) extraction->concentration analysis Spectrometric Analysis (e.g., GC-MS) concentration->analysis result Identification & Quantification of Additive analysis->result

Caption: Experimental workflow for the analysis of textile additives.

References

Application Notes and Protocols for the Characterization of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical methods for the characterization of 1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) with applications in polymer chemistry and as a potential building block in medicinal chemistry. This document outlines detailed protocols for various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis. The provided methodologies are based on established analytical practices for cyclic amides and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, storage, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₂N₂O₂[1][2]
Molecular Weight226.32 g/mol [1][2]
CAS Number4266-66-4[2][3]
Melting Point263 °C[2][3]
AppearanceWhite to off-white solid[4]
SolubilitySparingly soluble in DMSO (with heating), slightly soluble in Methanol (B129727).[3] Low solubility in water.[4][3][4]
StorageStore at <-15°C under an inert atmosphere (e.g., Nitrogen).[2][2]

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound to confirm its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the chemical structure of this compound by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's solubility profile) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation:

    • Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Temperature: 25 °C.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Temperature: 25 °C.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more (to achieve adequate signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign the chemical shifts (δ) of the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure. Compare with available literature data or predictive software.

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
(Predicted/Reported values)(e.g., C=O, CH₂, etc.)
(Data not explicitly found in search results)

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 processing Process Raw Data acquire_c13->processing assignment Peak Assignment processing->assignment interpretation Structural Interpretation assignment->interpretation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for confirming the molecular weight of this compound and providing structural information through fragmentation analysis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) for analysis.

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: 5-10 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺• corresponding to the molecular weight of 226.32 g/mol .

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This pattern provides a fingerprint for the compound and can be used to confirm its structure.

Table 3: Key Mass Spectrometry Data from PubChem

m/zInterpretation
226Molecular Ion [M]⁺•
198Fragment
162Fragment
112Fragment
Note: The fragmentation pathway is not detailed in the search results but these are reported peaks.[1]

Logical Flow for Mass Spectrometry Analysis

MS_Logic start Sample Solution injection GC Injection start->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum analysis Data Analysis spectrum->analysis mw_confirm Confirm Molecular Weight analysis->mw_confirm frag_analysis Analyze Fragmentation analysis->frag_analysis

Caption: Logical flow of a typical GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this compound. A reversed-phase method is generally suitable for this type of compound.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

      • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210-220 nm (for the amide chromophore) or ELSD if UV response is poor.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_sample Prepare Sample Solution injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phases instrument HPLC System instrument->injection separation Separation on C18 Column injection->separation detection UV/ELSD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Calculate % Purity integration->purity_calc

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 1,8-Diazacyclotetradecane-2,7-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

A1: this compound is a cyclic diamide (B1670390) that is often generated as a by-product during the synthesis of Nylon 66 from adipic acid and hexamethylene diamine.[1][2] Common impurities may include unreacted starting materials (adipic acid, hexamethylene diamine), linear oligomers of Nylon 66, and other cyclic oligomers. The presence of these impurities can affect the material's properties and performance in downstream applications.

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods for this compound include:

  • Solvent Extraction: This method leverages the solubility of the compound in specific organic solvents to separate it from less soluble polymeric material.[3]

  • Recrystallization: A common technique to obtain high-purity crystalline solids by dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.

  • Column Chromatography: This technique separates the target compound from impurities based on their differential adsorption to a stationary phase.

  • Sublimation: This method is suitable for volatile solids and involves the transition of the solid directly to a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind.[4]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for assessing the purity of this compound.[5] Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity determination and structural confirmation.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Solvent Extraction

Issue: Low yield of extracted this compound.

Possible Cause Solution
Incomplete extraction Increase the extraction time or perform multiple extraction cycles. Ensure thorough mixing of the solid with the solvent.
Poor solvent choice Methanol has been shown to be an effective solvent for extracting cyclic oligomers from polyamides.[3] Consider using a Soxhlet extractor for continuous extraction to improve efficiency.
Precipitation during extraction Maintain a consistent and sufficiently high temperature during the extraction process to ensure the compound remains dissolved.
Recrystallization

Issue: The compound does not crystallize upon cooling.

Possible Cause Solution
Solution is not supersaturated The initial volume of solvent used was too large. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Cooling too rapidly Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
Absence of nucleation sites Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of pure this compound to the solution.

Issue: Oiling out instead of crystallization.

Possible Cause Solution
High concentration of impurities The presence of impurities can lower the melting point of the mixture. Try purifying the crude material by another method, such as column chromatography, before recrystallization.
Inappropriate solvent The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent mixture. For amides, polar solvents like ethanol, acetone, or acetonitrile (B52724) can be effective.[6]
Column Chromatography

Issue: Poor separation of the target compound from impurities.

Possible Cause Solution
Inappropriate mobile phase The polarity of the eluent may be too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation. For polar compounds like amides, a gradient elution from a non-polar to a more polar solvent system is often effective. A common starting point for amides is a mixture of ethyl acetate (B1210297) and hexanes.[7]
Column overloading Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample loaded.
Compound streaking/tailing on the column The compound may be interacting too strongly with the silica (B1680970) gel. Adding a small amount of a modifier like triethylamine (B128534) to the eluent can help to reduce tailing for basic compounds.
Sublimation

Issue: The compound does not sublime or sublimes very slowly.

Possible Cause Solution
Temperature is too low Gradually increase the temperature of the heating mantle. Be careful not to exceed the melting point of the compound (263 °C).[2]
Pressure is too high Ensure a good vacuum is achieved in the sublimation apparatus. Check for leaks in the system. Sublimation is favored at lower pressures.[1]

Issue: The sublimed product is contaminated with impurities.

Possible Cause Solution
Impurities are also volatile If the impurities have similar vapor pressures to the target compound, sublimation may not be an effective purification method. Consider using a different purification technique like recrystallization or column chromatography.
Bumping of the crude material Ensure the crude material is a fine powder and heat it gently and evenly to avoid bumping, which can carry non-volatile impurities to the cold finger.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol). The ideal eluent should give the target compound an Rf value of approximately 0.3-0.5 and provide good separation from impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Sublimation
  • Apparatus Setup: Place the crude, dry this compound in the bottom of a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.

  • Cooling: Fill the cold finger with a coolant such as cold water or a dry ice/acetone slurry.

  • Heating: Gently and evenly heat the bottom of the apparatus containing the crude material using a heating mantle. The compound will start to sublime at elevated temperatures (a starting point could be around 150°C under vacuum).[4]

  • Collection: The purified compound will deposit as crystals on the cold finger. Continue the process until a sufficient amount of product has been collected or the crude material is depleted.

  • Isolation: Carefully vent the apparatus, remove the cold finger, and scrape the pure crystals onto a clean surface.

Quantitative Data Summary

The following table summarizes expected outcomes for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Expected Yield Notes
Solvent Extraction ModerateModerate to HighGood for initial cleanup of polymeric impurities.
Recrystallization High (>98%)Moderate to HighDependent on the choice of solvent and the difference in solubility between the compound and impurities.
Column Chromatography High to Very High (>99%)Low to ModerateCan achieve very high purity but may result in lower yields due to losses on the column.
Sublimation Very High (>99%)Low to ModerateEffective for removing non-volatile impurities. Yield can be limited by the efficiency of the apparatus.

Visualizations

Experimental Workflow: Purification and Analysis

Purification_Workflow Crude Crude this compound Extraction Solvent Extraction (e.g., Methanol) Crude->Extraction Column Column Chromatography Crude->Column Recrystallization Recrystallization Extraction->Recrystallization Sublimation Sublimation Recrystallization->Sublimation Column->Recrystallization Pure Pure Product Sublimation->Pure Analysis Purity Analysis (HPLC, NMR, GC-MS) Pure->Analysis Characterization Characterization Analysis->Characterization

Caption: General workflow for the purification and analysis of this compound.

Logical Relationship: Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem No Crystals or Oiling Out? Start->Problem Supersaturated Is solution supersaturated? Problem->Supersaturated Yes Success Successful Crystallization Problem->Success No Concentrate Concentrate Solution Supersaturated->Concentrate No Cooling Slow Cooling? Supersaturated->Cooling Yes Concentrate->Cooling SlowCool Cool Slowly Cooling->SlowCool No Nucleation Add Nucleation Sites? Cooling->Nucleation Yes SlowCool->Nucleation AddSites Scratch Flask / Add Seed Crystal Nucleation->AddSites Yes Solvent Change Solvent / Solvent System Nucleation->Solvent No AddSites->Success Solvent->Start

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-diazacyclotetradecane-2,7-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts are linear and cyclic oligomers, which arise from intermolecular reactions competing with the desired intramolecular cyclization. When using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), a significant byproduct is N-acylurea, formed through the rearrangement of the O-acylisourea intermediate. Additionally, the corresponding urea (B33335) (e.g., dicyclohexylurea or DCU) is a byproduct of the coupling agent itself.

Q2: Why is the yield of this compound often low?

A2: Low yields are typically a consequence of competing intermolecular polymerization, which is kinetically favored at higher concentrations of the linear precursor.[1] The formation of stable N-acylurea byproducts when using DCC can also significantly reduce the yield of the desired cyclic diamide.

Q3: How can I minimize the formation of oligomeric byproducts?

A3: The most effective strategy is to employ high-dilution conditions.[1] This involves the slow addition of the linear precursor to a large volume of solvent, maintaining a very low instantaneous concentration and thus favoring the intramolecular cyclization over intermolecular reactions.

Q4: What is the role of a coupling agent like DCC in this synthesis?

A4: A coupling agent such as DCC is used to activate the carboxylic acid group of the linear precursor (e.g., 6-aminocaproic acid dimer) to facilitate the formation of the amide bond. It does this by forming a highly reactive O-acylisourea intermediate.

Q5: How can I remove dicyclohexylurea (DCU) from my final product?

A5: DCU is poorly soluble in many organic solvents. A significant portion can often be removed by filtration of the reaction mixture.[2] Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low to no yield of the desired product High concentration of reactants: Favors intermolecular polymerization over intramolecular cyclization.[1]Employ high-dilution conditions by adding the precursor solution dropwise to a large volume of solvent over an extended period.[1]
Inefficient coupling agent activation: The carboxylic acid is not being effectively activated for amide bond formation.Ensure the coupling agent (e.g., DCC) is fresh and of high purity. Consider the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.
Suboptimal reaction temperature: Temperature may be too low for the reaction to proceed at a reasonable rate or too high, promoting side reactions.Optimize the reaction temperature. Many macrocyclization reactions are performed at elevated temperatures to overcome the entropic barrier, but this should be carefully balanced against potential side reactions.
Presence of a significant amount of a byproduct with a similar polarity to the product Formation of N-acylurea: This is a common byproduct when using DCC, resulting from the rearrangement of the O-acylisourea intermediate.[3]The use of additives like HOBt can minimize N-acylurea formation. Purification via column chromatography with a carefully selected eluent system may be necessary to separate the product from this byproduct.
Product is contaminated with a white, insoluble solid Precipitation of dicyclohexylurea (DCU): This is the urea byproduct of the DCC coupling agent.[2]Filter the reaction mixture before work-up to remove the bulk of the DCU.[2] The remaining traces can be removed by chromatography or recrystallization.
A mixture of oligomers is observed by TLC or LC-MS Intermolecular reactions are dominating: The concentration of the linear precursor is too high.[1]Increase the solvent volume and slow down the rate of addition of the precursor. Consider using a syringe pump for very slow and controlled addition.[1]
Incorrect solvent choice: The solvent may not be optimal for promoting a pseudo-cyclic conformation of the precursor.Experiment with different solvents. Aprotic polar solvents like DMF or acetonitrile (B52724) are often used for such cyclizations.

Experimental Protocols

Synthesis of this compound from 6-Aminocaproic Acid

This multi-step protocol involves the initial dimerization of 6-aminocaproic acid to form the linear precursor, followed by a DCC-mediated cyclization.

Step 1: Synthesis of the Linear Dimer Precursor

Step 2: Cyclization of the Linear Dimer using DCC

  • Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a large volume of a suitable dry solvent (e.g., dichloromethane (B109758) or DMF).

  • High-Dilution Addition: Dissolve the linear dimer precursor of 6-aminocaproic acid and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same dry solvent. Add this solution to the dropping funnel.

  • Reaction Execution: Heat the solvent in the reaction flask to reflux. Slowly add the solution from the dropping funnel to the refluxing solvent over a period of 8-12 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to isolate the this compound.

Data Presentation

Byproduct Typical Cause of Formation Method of Identification Prevention/Minimization Strategy Purification Method
Linear and Cyclic Oligomers High concentration of the linear precursor, leading to intermolecular reactions.[1]Mass Spectrometry (MS), Gel Permeation Chromatography (GPC)High-dilution conditions, slow addition of reactants.[1]Column chromatography, recrystallization.
N-Acylurea Rearrangement of the O-acylisourea intermediate when using DCC.[3]NMR Spectroscopy, Mass Spectrometry (MS)Addition of HOBt or other additives to the reaction mixture.Column chromatography with a carefully optimized eluent system.
Dicyclohexylurea (DCU) Byproduct of the DCC coupling agent.[2]NMR Spectroscopy, observation of a poorly soluble precipitate.Stoichiometric use of DCC.Filtration, recrystallization, column chromatography.[2]

Visualizations

Synthesis_Pathway cluster_precursor Precursor Formation cluster_cyclization Cyclization cluster_byproducts Byproduct Formation 6-Aminocaproic_Acid 6-Aminocaproic Acid Linear_Dimer Linear Dimer Precursor 6-Aminocaproic_Acid->Linear_Dimer Dimerization Activated_Intermediate O-Acylisourea Intermediate Linear_Dimer->Activated_Intermediate + DCC Oligomers Linear & Cyclic Oligomers Linear_Dimer->Oligomers Intermolecular Reaction Product This compound Activated_Intermediate->Product Intramolecular Cyclization N_Acylurea N-Acylurea Activated_Intermediate->N_Acylurea Rearrangement

Caption: Synthetic pathway for this compound and major byproduct formation.

Troubleshooting_Logic Start Low Yield of Desired Product Check_Byproducts Analyze crude reaction mixture (TLC, LC-MS) Start->Check_Byproducts High_Oligomers High concentration of oligomers detected Check_Byproducts->High_Oligomers Oligomers are major impurity N_Acylurea_Present Significant N-acylurea byproduct observed Check_Byproducts->N_Acylurea_Present N-acylurea is major impurity Insoluble_Solid Insoluble white precipitate present Check_Byproducts->Insoluble_Solid Insoluble solid observed Solution1 Implement high-dilution conditions: - Increase solvent volume - Slow down precursor addition High_Oligomers->Solution1 Solution2 Add HOBt to the reaction and optimize purification N_Acylurea_Present->Solution2 Solution3 Filter the reaction mixture to remove DCU Insoluble_Solid->Solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: 1,8-Diazacyclotetradecane-2,7-dione Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,8-Diazacyclotetradecane-2,7-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: Inconsistent results in stability studies.

  • Question: My stability studies for this compound are showing variable results between batches. What could be the cause?

  • Answer: Inconsistent results in stability studies can stem from several factors. Firstly, ensure the initial purity of each batch of this compound is consistent, as impurities can catalyze degradation. Secondly, carefully control experimental parameters such as temperature, pH, and light exposure across all experiments. Even minor variations can significantly impact degradation rates. Finally, verify the consistency of your analytical method; ensure the HPLC column is properly equilibrated and the mobile phase composition is accurate for each run.

Issue 2: Unexpected degradation of the compound in solution.

  • Question: I am observing rapid degradation of this compound in my aqueous solution, even under mild conditions. Why is this happening?

  • Answer: While the amide bonds in this compound are more resistant to hydrolysis than ester bonds, they are not completely inert.[1] The presence of acidic or basic contaminants in your aqueous solution can catalyze hydrolysis. Ensure the water used is of high purity (e.g., Milli-Q) and that the pH of your buffered solution is stable over the course of the experiment. Additionally, dissolved oxygen can contribute to oxidative degradation, so degassing your solvents may be beneficial.

Issue 3: Difficulty in dissolving the compound for aqueous stability studies.

  • Question: I am struggling to dissolve this compound in aqueous buffers for my stability experiments. What is the recommended procedure?

  • Answer: this compound has low solubility in water. To prepare aqueous solutions for stability studies, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or methanol, with gentle heating if necessary. This stock solution can then be diluted with the desired aqueous buffer to the final working concentration. Be mindful that a high percentage of the organic co-solvent may influence the degradation kinetics.

Issue 4: Appearance of unknown peaks in HPLC chromatograms during stability analysis.

  • Question: During the HPLC analysis of my stability samples, I am observing new, unidentified peaks. How can I identify these potential degradation products?

  • Answer: The appearance of new peaks is indicative of degradation. To identify these products, you can employ several analytical techniques. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the unknown compounds. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on isolated fractions of the degradation products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the amide bonds, catalyzed by acidic or basic conditions, to yield the corresponding amino acid or its derivatives.

  • Thermal Degradation: At temperatures exceeding 249°C, the compound undergoes decomposition, which can involve the rupture of the carbon-nitrogen bonds adjacent to the carbonyl groups.[2]

  • Photodegradation: Exposure to UV light can induce cleavage of the C-N or C-C bonds adjacent to the carbonyl group through a Norrish Type I reaction.[2]

  • Oxidative Degradation: Reaction with oxidizing agents can lead to the formation of various oxidized products. For polyamides, this can result in the formation of chromophores like oligo-enimines.

Q2: How does the stability of this compound compare to its ester analog, 1,8-Dioxacyclotetradecane-2,7-dione?

A2: Due to the presence of amide bonds, which are significantly more resistant to hydrolysis than ester bonds, this compound is considerably more stable in aqueous environments compared to its dioxa-analog.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.

Q4: Are there any known enzymatic degradation pathways for this compound?

A4: While specific enzymatic degradation studies on this compound are not widely reported, cyclic amides, in general, can be hydrolyzed by certain enzymes such as amidases. The susceptibility of this specific compound to enzymatic degradation would need to be determined experimentally.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: The most common and effective technique for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry detector. Other techniques such as NMR and Fourier-Transform Infrared (FTIR) spectroscopy can also be used to characterize the degradation products.

Quantitative Data Summary

Due to the limited availability of specific quantitative degradation data for this compound in publicly accessible literature, the following tables are provided as templates for researchers to populate with their own experimental results.

Table 1: Hydrolytic Degradation of this compound

pHTemperature (°C)Time (hours)% DegradationMajor Degradation Products
2.025
2.050
7.425
7.450
9.025
9.050

Table 2: Thermal Degradation of this compound (Solid State)

Temperature (°C)Time (hours)% DegradationObservations
60
80
100

Table 3: Photodegradation of this compound (in Solution)

Light SourceIntensityTime (hours)% DegradationMajor Degradation Products
UV-A
UV-C
Visible

Table 4: Oxidative Degradation of this compound (in Solution)

Oxidizing AgentConcentrationTemperature (°C)Time (hours)% DegradationMajor Degradation Products
H₂O₂
AIBN

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO or Methanol).

  • Stress Condition Preparation: Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (deionized water or buffer at pH 7.4) solutions.

  • Incubation: Add a known volume of the stock solution to each stress condition to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 50°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.

Protocol 2: Forced Degradation Study - Oxidative Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Condition Preparation: Prepare a solution of an oxidizing agent (e.g., 3% H₂O₂) in a suitable solvent.

  • Incubation: Add a known volume of the stock solution to the oxidizing solution. Incubate at room temperature or a slightly elevated temperature.

  • Sampling and Analysis: Follow steps 4 and 6 from Protocol 1.

Protocol 3: Forced Degradation Study - Photodegradation

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the sample to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output) for a specified duration.

  • Sampling and Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC as described in Protocol 1.

Protocol 4: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol) as mobile phase B.

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products show absorbance (e.g., 210 nm). A mass spectrometer can be used for peak identification.

  • Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products generated from the forced degradation studies.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidative Stress (e.g., H2O2) prep->oxidation thermal Thermal Stress (Solid & Solution) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo hplc HPLC Analysis hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_oxidation Oxidative Degradation parent This compound hydrolysis_product Ring-Opened Amino Acid Derivative parent->hydrolysis_product H+/OH-, H2O thermal_product Fragments from C-N Bond Cleavage parent->thermal_product > 249°C photo_product Radical Species from Norrish Type I Cleavage parent->photo_product UV Light oxidation_product Oxidized Derivatives parent->oxidation_product [O]

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Polymerization of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1,8-diazacyclotetradecane-2,7-dione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for successful polymerization.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of this compound in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Polymer Yield 1. Presence of Water: Water can initiate hydrolysis of the amide bonds in the monomer or the growing polymer chains, leading to termination.[1] 2. Monomer Impurity: Impurities can act as chain terminators, preventing high molecular weight polymer formation and reducing yield.[2] 3. Suboptimal Temperature: The polymerization of large-ring lactams is temperature-dependent. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can cause thermal decomposition of the monomer, which begins to occur at temperatures exceeding 249°C.[2][3] 4. Inefficient Catalyst/Initiator System: The chosen catalyst or initiator may not be active enough for the ring-opening of this large and relatively low-strain cyclic diamide.[4]1. Rigorous Drying: Ensure all glassware, solvents, and the monomer are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Monomer Purification: Purify the monomer by recrystallization. Analyze purity using techniques like NMR or GC-MS to check for contaminants.[2] 3. Temperature Optimization: Carefully control the reaction temperature. For industrial processes involving this monomer, temperatures are gradually increased up to 275°C under controlled pressure.[3] For lab-scale anionic polymerization, temperatures between 130-180°C are often employed for lactams.[5] 4. Catalyst Screening: Experiment with different catalyst/initiator systems. Strong bases are typically required for anionic ring-opening polymerization (AROP) of lactams.[4][6] Consider using activators like N-acyllactams to accelerate the reaction.[5]
Low Molecular Weight of the Polymer 1. Stoichiometric Imbalance: An incorrect ratio of monomer to initiator is a common cause of low molecular weight in chain-growth polymerizations.[2] 2. Premature Chain Termination: As mentioned above, impurities (especially water) can terminate growing polymer chains.[1][2] 3. Side Reactions: Unwanted side reactions, such as intramolecular cyclization (backbiting), can compete with chain propagation, limiting the final molecular weight.[7] 4. Insufficient Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration to achieve high molecular weight.[1]1. Accurate Stoichiometry: Precisely measure the monomer and initiator. Use calibrated equipment for all measurements.[2] 2. Purification of Reagents: Ensure high purity of the monomer, solvent, and initiator to minimize terminating side reactions.[2] 3. Optimize Conditions: Adjust reaction conditions (temperature, concentration) to favor propagation over side reactions. For instance, in anionic polymerization of ε-caprolactam, specific catalyst-to-initiator ratios can minimize cyclic dimer formation.[8] 4. Time Study: Monitor the molecular weight at different time points using techniques like Gel Permeation Chromatography (GPC) to determine the optimal reaction time.[1]
Broad Molecular Weight Distribution (High PDI) 1. Slow Initiation: If the initiation rate is slower than the propagation rate, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. 2. Chain Transfer Reactions: Transfer of the active center to the monomer, solvent, or polymer can terminate one chain while initiating another, broadening the PDI. 3. Thermal Degradation: High reaction temperatures can cause random chain scission, leading to a broader molecular weight distribution.[3]1. Select Efficient Initiator: Choose an initiator that reacts quickly and completely at the start of the polymerization. 2. Solvent and Temperature Control: Select a solvent that is inert to the reaction conditions. Optimize the temperature to minimize side reactions and potential chain transfer. 3. Strict Temperature Control: Maintain the polymerization temperature below the onset of thermal decomposition (249°C) or use controlled heating protocols as established in industrial settings.[3]
Difficulty in Polymer Purification 1. Monomer Sublimation: The monomer has a tendency to sublimate at temperatures as low as 150°C, which can lead to contamination of the final polymer and equipment.[3] 2. High-Boiling Point Solvents: If a high-boiling point solvent is used for the polymerization, it can be difficult to remove completely from the viscous polymer product.[1]1. Controlled Temperature and Pressure: Conduct the polymerization in a closed system to contain sublimed monomer. After polymerization, unreacted monomer can be removed by washing or vacuum.[3] 2. Precipitation: Dissolve the crude polymer in a suitable solvent (e.g., hexafluoroisopropanol) and precipitate it into a non-solvent (e.g., methanol (B129727) or water). This will separate the polymer from the high-boiling solvent and residual monomer. Repeat the process if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the polymerization of this compound? A1: The polymerization of this compound, a large-ring lactam (or cyclic diamide), can be approached through several ring-opening polymerization (ROP) methods. The most common and industrially relevant methods for lactams are:

  • Anionic Ring-Opening Polymerization (AROP): This is the most widely used method for lactam polymerization. It requires a strong base as a catalyst and often an N-acyllactam co-initiator to achieve rapid and controlled polymerization.[5][6]

  • Hydrolytic Polymerization: This method uses water as an initiator. The process involves the initial ring-opening of the lactam by water to form an amino acid, which then undergoes polycondensation.[9] This typically requires high temperatures and pressures, similar to the conditions used in Nylon 66 production where this monomer can be re-incorporated.[3]

  • Cationic Ring-Opening Polymerization (CROP): While less common for lactams than AROP, CROP can be initiated by strong protic acids.[4]

  • Enzyme-Catalyzed Ring-Opening Polymerization (eROP): Lipases, such as Novozym 435, have been shown to catalyze the ROP of lactams, offering a more environmentally friendly alternative.[6]

Q2: Why is the polymerization of this 14-membered ring challenging? A2: The primary challenge is related to thermodynamics. Large rings like this compound have lower ring strain compared to smaller lactams (e.g., ε-caprolactam).[10] This results in a less favorable thermodynamic driving force for polymerization, meaning the reaction is more likely to be an equilibrium process. This can lead to difficulties in achieving high monomer conversion and high molecular weight polymers, as the depolymerization rate can be significant.[4]

Q3: What are the key parameters to control during polymerization? A3: Several parameters are critical for successful polymerization:

  • Temperature: Must be carefully controlled to provide enough energy for propagation without causing thermal decomposition, which starts above 249°C.[3]

  • Pressure: In melt or bulk polymerization, pressure is often applied initially to prevent premature boiling or sublimation of the monomer and then reduced to remove condensation byproducts like water.[3]

  • Purity of Reagents: The absence of water and other impurities is crucial to prevent premature chain termination and achieve high molecular weight.[2]

  • Catalyst and Initiator Concentration: The ratio of catalyst and initiator to the monomer will significantly affect the polymerization rate, final molecular weight, and polydispersity.[8]

Q4: What side reactions can occur during the polymerization? A4: The main side reactions include:

  • Hydrolysis: If water is present, it can cleave the amide bonds of the monomer or polymer chains, terminating the reaction.[3]

  • Intramolecular Cyclization (Backbiting): The active end of a growing polymer chain can attack a bond on its own chain, leading to the formation of cyclic oligomers and limiting the polymer's molecular weight.[7]

  • Thermal Decomposition: At temperatures exceeding 249°C, the monomer can decompose through complex pathways, including the hydrolysis of amide bonds and decarboxylation.[3]

Q5: How is this compound typically formed? A5: It is primarily known as a cyclic by-product formed during the industrial synthesis of Nylon 66 from adipic acid and hexamethylene diamine.[3] It can also be formed during the anionic polymerization of other lactams like ε-caprolactam through intramolecular cyclization reactions.[7]

Data Presentation

Table 1: Physical and Thermal Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₂₂N₂O₂[11]
Molecular Weight 226.32 g/mol [11]
CAS Number 4266-66-4[12]
Melting Point 263 °C[12][13]
Boiling Point (Predicted) 497.8 ± 38.0 °C[12]
Decomposition Onset > 249 °C[3]
Table 2: Industrial Process Conditions for Polymerization

These conditions describe an industrial process where this compound is included as a co-monomer in nylon production.

ParameterInitial PhaseFinal PhaseReference(s)
Temperature 250 °C275 °C[3]
Pressure 250 psigAtmospheric[3]
Duration Maintained during heatingPressure reduced over 1 hour[3]

Experimental Protocols

Disclaimer: The following are generalized protocols adapted from the ring-opening polymerization of other large-ring lactams and lactones. They should be optimized for this compound.

Protocol 1: Anionic Ring-Opening Polymerization (AROP)

This protocol is based on the AROP of similar lactam monomers.

Materials:

  • This compound (purified by recrystallization and dried under vacuum)

  • Anhydrous non-protic solvent (e.g., toluene, xylene)

  • Strong base catalyst (e.g., sodium hydride, potassium tert-butoxide)

  • Activator/Initiator (e.g., N-acetyl-ε-caprolactam)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and flame-dried glassware

Procedure:

  • Monomer Preparation: Dry the monomer under vacuum at 60-80°C for at least 24 hours to remove any residual water.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the dried monomer (e.g., 1.0 g) and anhydrous solvent (e.g., 5 mL).

  • Catalyst Addition: Add the strong base catalyst (e.g., 1-5 mol% relative to the monomer). Stir the mixture at room temperature for 30 minutes to allow for the formation of the lactam anion.

  • Initiation: Add the activator (e.g., 1-2 mol% relative to the monomer) to the reaction mixture via syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 150-180°C) and stir the reaction mixture.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at various time points and analyzing them by GPC (to determine molecular weight) or NMR (to determine monomer conversion).

  • Termination & Isolation: After the desired time (e.g., 2-24 hours), cool the reaction to room temperature. Terminate the reaction by adding a proton source like benzoic acid or methanol. Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., cold methanol or water).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-60°C to a constant weight.

Protocol 2: Hydrolytic Ring-Opening Polymerization

This protocol is based on the general principles of hydrolytic polymerization of lactams.

Materials:

  • This compound

  • Deionized water (as initiator)

  • Optional: Acid catalyst (e.g., acetic acid)[9]

  • High-pressure reactor

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with the monomer (e.g., 100 g) and deionized water (e.g., 1-5 wt%).

  • Inerting: Purge the reactor multiple times with high-purity nitrogen or argon to remove oxygen.

  • Heating and Pressurization: Heat the reactor to the initial reaction temperature (e.g., 250°C). The pressure will rise due to the water vapor.

  • Polymerization: Hold the reaction at this temperature and pressure for a set period (e.g., 1-2 hours) to allow for the initial ring-opening and oligomerization.

  • Pressure Reduction: Gradually reduce the pressure to atmospheric over 1-2 hours while simultaneously increasing the temperature (e.g., to 275°C). This step is crucial for removing water and driving the polycondensation equilibrium toward a high molecular weight polymer.[3]

  • Final Stage: Maintain the final temperature under vacuum or a nitrogen stream for another 1-2 hours to complete the polymerization.

  • Recovery: Extrude the molten polymer from the reactor, cool it (e.g., in a water bath), and pelletize it for further analysis.

Visualizations

troubleshooting_flowchart start Polymerization Issue low_yield Low or No Yield start->low_yield low_mw Low Molecular Weight start->low_mw high_pdi High PDI start->high_pdi cause_water_y Presence of Water? low_yield->cause_water_y cause_impurity_y Monomer Impurity? low_yield->cause_impurity_y cause_temp_y Suboptimal Temp? low_yield->cause_temp_y cause_stoich_mw Stoichiometric Imbalance? low_mw->cause_stoich_mw cause_term_mw Premature Termination? low_mw->cause_term_mw cause_backbite_mw Side Reactions? low_mw->cause_backbite_mw cause_init_pdi Slow Initiation? high_pdi->cause_init_pdi cause_transfer_pdi Chain Transfer? high_pdi->cause_transfer_pdi cause_degrade_pdi Thermal Degradation? high_pdi->cause_degrade_pdi sol_dry Dry Reagents & Inert Atm. cause_water_y->sol_dry sol_purify Purify Monomer cause_impurity_y->sol_purify sol_temp Optimize Temperature cause_temp_y->sol_temp sol_stoich Accurate Measurements cause_stoich_mw->sol_stoich cause_term_mw->sol_purify sol_conditions Optimize Conditions cause_backbite_mw->sol_conditions sol_initiator Select Fast Initiator cause_init_pdi->sol_initiator cause_transfer_pdi->sol_conditions cause_degrade_pdi->sol_temp

Caption: Troubleshooting decision tree for common polymerization issues.

experimental_workflow prep 1. Monomer & Reagent Prep (Drying, Purification) setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Reagent Addition (Solvent, Monomer, Catalyst) setup->addition polymerization 4. Polymerization (Controlled Temp & Time) addition->polymerization termination 5. Termination & Isolation (Quenching, Precipitation) polymerization->termination purification 6. Purification (Washing, Reprecipitation) termination->purification drying 7. Drying (Vacuum Oven) purification->drying characterization 8. Characterization (GPC, NMR, DSC) drying->characterization

Caption: General experimental workflow for ring-opening polymerization.

arop_mechanism cluster_initiation Initiation cluster_propagation Propagation Lactam Lactam Monomer Catalyst Strong Base (e.g., NaH) Anion Lactam Anion Catalyst->Anion + Lactam Activator Activator (N-Acyllactam) Anion->Activator Nucleophilic Attack GrowingChain Growing Chain (N-Acyllactam End Group) Activator->GrowingChain LongerChain Propagated Chain (n+1 units) GrowingChain->LongerChain + Lactam Anion MonomerAnion Lactam Anion MonomerAnion->GrowingChain Attack on Acyl Group

Caption: Simplified relationship diagram for anionic ring-opening polymerization (AROP).

References

improving the solubility of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,8-Diazacyclotetradecane-2,7-dione. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively working with this compound, with a special focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cyclic diamide (B1670390) with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol .[1][2][3] It is recognized as a byproduct in the synthesis of Nylon 66.[1][4] Structurally, it is a macrocycle containing both hydrophilic amide groups and a hydrophobic aliphatic chain, giving it an amphiphilic character.[1]

Q2: What are the general solubility characteristics of this compound?

The dual nature of its molecular structure results in complex solubility behavior.[1] It contains both hydrogen bond donors (N-H) and acceptors (C=O) from its amide groups, suggesting potential solubility in polar solvents. However, the long hydrophobic methylene (B1212753) backbone can limit its solubility, especially in aqueous solutions.[1] Its solubility in water is quite low, estimated at around 0.1% at room temperature.[1]

Q3: Why is my compound not dissolving in water?

The poor aqueous solubility is primarily due to the large hydrophobic portion of the molecule, which disrupts the hydrogen bonding network of water.[1] At higher concentrations in water, the compound may form aggregates.[1] For many experimental applications, especially in biological assays, using water as the primary solvent will be challenging without formulation aids.

Q4: In which organic solvents is this compound expected to be soluble?

While specific data is limited, based on its structure, it is expected to have better solubility in polar organic solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good choices for dissolving compounds with both polar and non-polar characteristics.[5] Alcohols such as ethanol (B145695) and methanol (B129727) may also be effective.[1]

Troubleshooting Guide: Improving Solubility

This section provides a step-by-step guide to troubleshoot and improve the solubility of this compound for your experiments.

Issue: The compound is not dissolving sufficiently for my experimental needs.
Step 1: Solvent Selection

Your first step should be to select an appropriate solvent. If aqueous solutions are not required, consider starting with a strong polar aprotic solvent.

Recommended Solvents:

  • Primary Choice: Dimethyl Sulfoxide (DMSO) is an excellent starting point as it can dissolve a wide range of polar and non-polar compounds.[5]

  • Secondary Choices: Dimethylformamide (DMF), ethanol, methanol.

The following table summarizes the expected solubility based on general chemical principles.

SolventTypePredicted SolubilityRationale
WaterPolar ProticVery Low[1]The large hydrophobic backbone outweighs the polarity of the amide groups.[1]
DMSOPolar AproticHighEffective at dissolving both polar and non-polar moieties.[5]
DMFPolar AproticModerate to HighSimilar to DMSO, a good alternative.
Ethanol / MethanolPolar ProticModerateCan interact with the amide groups but may be less effective due to the hydrocarbon chain.[1]
Hexane / TolueneNon-polarVery LowThe polar amide groups will prevent dissolution in non-polar solvents.[6]
Dichloromethane (DCM)Moderately PolarLow to ModerateMay offer some solubility.
Step 2: Physical Dissolution Aids

If the compound still shows poor solubility, physical methods can be employed to enhance the dissolution rate.

  • Heating: Gently warming the solution can increase the solubility of most solid compounds.[6][7] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid. Be cautious not to degrade the compound; use the lowest effective temperature.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for solvation, thereby speeding up the dissolution process.

  • Vortexing/Stirring: Vigorous agitation ensures the compound is well-dispersed in the solvent, maximizing contact between the solute and solvent molecules.

Step 3: pH Adjustment

For aqueous or buffered solutions, altering the pH can sometimes improve solubility, although its effect on this neutral macrocycle might be limited. The amide groups are generally neutral, but extreme pH values could potentially induce hydrolysis, so this method should be used with caution.

Step 4: Use of Co-solvents

If a primarily aqueous system is required, using a co-solvent system is a common and effective strategy.[8][9]

  • Dissolve First: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).

  • Titrate Slowly: Add the aqueous buffer or medium to the organic solution dropwise while stirring vigorously.

  • Observe for Precipitation: Monitor the solution for any signs of the compound precipitating out. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the experimental system (typically <1% for biological assays).

Step 5: Formulation Strategies

For advanced applications, especially in drug development, more complex formulation techniques can be considered.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[9][10] They can encapsulate hydrophobic molecules or parts of molecules, effectively increasing their aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.

Experimental Protocols

Protocol: Small-Scale Solubility Determination

This protocol outlines a standard laboratory procedure to qualitatively and quantitatively assess the solubility of this compound in a solvent of choice.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, DMSO, Ethanol)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 2 mg) and add it to a pre-weighed vial.

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 100 µL) to the vial. This creates an initial high-concentration slurry.

  • Equilibration: Cap the vial tightly. Vigorously vortex the mixture for 1-2 minutes. Place the vial in an ultrasonic bath for 15-20 minutes. Allow the mixture to equilibrate by shaking or rotating at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, check for undissolved solid. If present, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved material.

  • Supernatant Analysis: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or mM).

Visualizations

Troubleshooting Workflow

The following diagram illustrates the logical steps to take when addressing solubility issues with this compound.

G A Start: Compound Fails to Dissolve B Step 1: Change Solvent? (e.g., try DMSO, DMF) A->B C Is solubility improved? B->C D Step 2: Apply Physical Aids? (Heat, Sonicate, Vortex) C->D No I Proceed with Experiment C->I Yes E Is solubility improved? D->E F Step 3: Use Co-Solvent System? (e.g., DMSO into buffer) E->F No E->I Yes G Is solubility sufficient? F->G H Step 4: Consider Advanced Formulation (Cyclodextrins, Surfactants) G->H No J Problem Solved G->J Yes K Problem Persists: Consult Formulation Specialist H->K

Caption: Workflow for troubleshooting solubility issues.

Factors Affecting Solubility

This diagram outlines the key factors that influence the solubility of a chemical compound like this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Conditions Solute This compound Structure Molecular Structure (Amphiphilic) Solute->Structure MW Molecular Weight (226.32 g/mol) Solute->MW Crystal Crystal Lattice Energy Solute->Crystal Solubility Overall Solubility Solute->Solubility Solvent Solvent Polarity Polarity ('Like dissolves like') Solvent->Polarity Hbond Hydrogen Bonding Capacity Solvent->Hbond Solvent->Solubility Temp Temperature Temp->Solubility Pressure Pressure (Mainly for gases) pH pH of Solution pH->Solubility

Caption: Key factors influencing compound solubility.

References

Technical Support Center: Polymerization of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,8-Diazacyclotetradecane-2,7-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

The main challenges in the ring-opening polymerization (ROP) of this compound, a large-ring cyclic diamide, include achieving high monomer conversion and high molecular weight polymers. This is often due to the low ring strain of the 14-membered ring, which results in a less favorable thermodynamic driving force for polymerization compared to smaller lactams. The polymerization is often an equilibrium-driven process, and side reactions can affect the final polymer properties.

Q2: What are common side reactions observed during the polymerization of this compound?

Common side reactions include:

  • Hydrolytic Cleavage: The presence of water can lead to the hydrolysis of amide bonds in both the monomer and the growing polymer chains, resulting in chain termination and a decrease in molecular weight.[1]

  • Intramolecular Cyclization (Back-biting): The growing polymer chain can "bite back" on itself, leading to the formation of cyclic oligomers and a broader molecular weight distribution.

  • Branching: Side reactions can lead to the formation of branched polymers, which can affect the material's mechanical and thermal properties.[2]

  • Thermal Degradation: At elevated temperatures (typically above 250°C), thermal degradation of the polymer and/or monomers can occur. This may involve decarboxylation of diacids (if present as impurities or degradation products) and deamination of diamines.

Q3: How does the choice of catalyst influence side reactions?

The catalyst plays a crucial role in controlling the polymerization and can significantly impact the prevalence of side reactions.

  • Metal-based Catalysts: While often effective in achieving high polymerization rates, they may require high reaction temperatures, which can promote thermal degradation. Some metal catalysts can also catalyze transamidation reactions, leading to a broader molecular weight distribution.

  • Organocatalysts: These can offer better control over the polymerization, potentially leading to polymers with more well-defined architectures and narrower molecular weight distributions.

  • Enzymatic Catalysts: Lipases can be effective for the ROP of macrolactones under mild conditions, which can minimize thermal degradation. However, they may result in lower molecular weight polymers compared to other methods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Polymer Yield 1. Inhibitors Present: Impurities in the monomer or solvent (e.g., water, acids) can inhibit the catalyst. 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough for this low-strain monomer. 3. Low Reaction Temperature: The polymerization temperature may be too low for the catalyst to be effective.1. Purify Monomer and Solvent: Ensure all reagents are rigorously dried and purified. 2. Select a More Active Catalyst: Consider screening different types of catalysts (metal-based, organocatalysts). 3. Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring for signs of degradation.
Low Molecular Weight of the Polymer 1. Presence of Water: Water acts as a chain terminator.[1] 2. Incorrect Monomer-to-Initiator Ratio: Too much initiator will result in a larger number of shorter polymer chains. 3. Chain Transfer Reactions: Impurities can act as chain transfer agents.1. Dry all Components Thoroughly: Use anhydrous solvents and dry the monomer and catalyst under vacuum. 2. Adjust Stoichiometry: Increase the monomer-to-initiator ratio. 3. Purify Reagents: Ensure high purity of all reaction components.
Broad Molecular Weight Distribution (High PDI) 1. Side Reactions: Transamidation or branching reactions can lead to a wider range of polymer chain lengths. 2. Non-uniform Initiation: Slow or uneven initiation can cause polymer chains to grow at different rates. 3. Equilibrium-driven Process: The polymerization may be reaching its thermodynamic equilibrium, leading to a mixture of polymer chains and cyclic oligomers.1. Optimize Reaction Conditions: Adjust temperature and catalyst concentration to minimize side reactions. 2. Ensure Homogeneous Reaction Mixture: Use efficient stirring and ensure all components are well-dissolved. 3. Shift Equilibrium: Consider conducting the polymerization in the melt or under high vacuum to remove condensation byproducts and drive the reaction towards polymer formation.
Gel Formation (Cross-linking) 1. High Reaction Temperature: Excessive heat can lead to side reactions that cause cross-linking. 2. Reactive Impurities: Certain impurities in the monomer could have more than two functional groups, leading to a branched or cross-linked network.1. Lower Reaction Temperature: Conduct the polymerization at the lowest effective temperature. 2. Ensure Monomer Purity: Use highly purified monomer.

Experimental Protocols

Generalized Protocol for Ring-Opening Polymerization of this compound

This is a generalized protocol and should be optimized for your specific experimental setup and desired polymer characteristics.

Materials:

  • This compound (highly purified)

  • Anhydrous solvent (e.g., toluene, xylene, or bulk/melt polymerization)

  • Initiator (e.g., benzyl (B1604629) alcohol, hexamethylenediamine)

  • Catalyst (e.g., tin(II) octoate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Inert gas (e.g., Argon or Nitrogen)

  • Quenching agent (e.g., benzoic acid)

  • Precipitation solvent (e.g., cold methanol (B129727) or ethanol)

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere. Dry the this compound monomer under vacuum at 40-50°C for at least 24 hours.

  • Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the dried monomer and anhydrous solvent (if not a melt polymerization).

  • Initiator and Catalyst Addition: Add the desired amount of initiator, followed by the catalyst. The monomer-to-initiator and monomer-to-catalyst ratios should be carefully calculated to target the desired molecular weight.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 120-180°C) with vigorous stirring. Monitor the progress of the polymerization by taking aliquots and analyzing them by techniques such as GPC or NMR.

  • Termination: Once the desired monomer conversion is reached, cool the reaction mixture to room temperature and terminate the polymerization by adding a quenching agent.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification cluster_analysis Analysis Monomer 1,8-Diazacyclotetradecane- 2,7-dione ReactionVessel Reaction under Inert Atmosphere (Heat & Stir) Monomer->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Initiator Initiator Initiator->ReactionVessel Quenching Quenching ReactionVessel->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Analysis Polymer Characterization (GPC, NMR, DSC) Drying->Analysis

Caption: General experimental workflow for the polymerization of this compound.

side_reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Monomer This compound GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation Hydrolysis Hydrolytic Cleavage (Chain Termination) GrowingChain->Hydrolysis Backbiting Intramolecular Cyclization (Cyclic Oligomers) GrowingChain->Backbiting Branching Branching GrowingChain->Branching Water Water Water->Hydrolysis

Caption: Potential side reaction pathways in the polymerization of this compound.

References

Navigating the Nuances of 1,8-Diazacyclotetradecane-2,7-dione NMR Spectra: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Törökbálint, Pest, Hungary - Researchers and professionals in the fields of chemistry and drug development now have a dedicated technical support resource for troubleshooting the Nuclear Magnetic Resonance (NMR) spectra of 1,8-Diazacyclotetradecane-2,7-dione. This comprehensive guide, presented in a user-friendly question-and-answer format, addresses common challenges encountered during the experimental analysis of this cyclic diamide.

This compound is a significant compound, often encountered as a byproduct in the synthesis of Nylon 66 from adipic acid and hexamethylenediamine.[1] Accurate interpretation of its NMR spectra is crucial for purity assessment and structural verification. This support center provides detailed information, from predicted spectral data to protocols for sample preparation, to assist scientists in overcoming analytical hurdles.

Predicted NMR Data for this compound

To aid in the initial analysis and interpretation of experimental spectra, the following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using computational prediction tools and should be used as a reference.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH ~7.5 - 8.5Broad Singlet2H
CH ₂-N~3.1 - 3.3Triplet4H
CH ₂-C=O~2.1 - 2.3Triplet4H
CH ₂ (aliphatic chain)~1.2 - 1.6Multiplet12H

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C =O~172 - 174
C H₂-N~38 - 40
C H₂-C=O~35 - 37
C H₂ (aliphatic chain)~25 - 30

Troubleshooting Common NMR Spectral Issues

This section addresses frequently encountered problems during the acquisition and interpretation of this compound NMR spectra.

Q1: My amide N-H proton signal is very broad or not visible. What should I do?

A1: Broadening of the N-H proton signal in amides is a common phenomenon due to intermediate rates of chemical exchange or quadrupole broadening from the adjacent nitrogen atom. Here are several troubleshooting steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help sharpen the N-H signal. At higher temperatures, the rate of exchange may increase, leading to a sharper averaged signal. Conversely, at lower temperatures, the exchange can be slowed down, potentially resolving into distinct signals.

  • Solvent Choice: The choice of deuterated solvent can significantly impact the appearance of the N-H peak. In protic solvents like D₂O or CD₃OD, the amide protons will exchange with deuterium (B1214612), causing the signal to disappear. Using a non-protic, hydrogen-bond accepting solvent like DMSO-d₆ is often recommended to observe amide protons.

  • D₂O Exchange: To confirm the identity of an N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears, it confirms that it was an exchangeable proton, such as an N-H or O-H.

Q2: I see unexpected peaks in my spectrum. How can I identify the source of these impurities?

A2: Unexpected peaks can arise from various sources, including residual solvents, starting materials, or side-products from the synthesis.

  • Residual Solvents: Consult a table of common NMR solvent impurities to identify peaks from solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane).

  • Starting Materials: Compare your spectrum to the known NMR spectra of the starting materials, adipic acid and hexamethylenediamine.

    ¹H and ¹³C NMR Data for Starting Materials (in DMSO-d₆)

CompoundProton/CarbonChemical Shift (ppm)
Adipic Acid -COOH ~12.0
-C H₂-COOH~2.21
-C H₂-CH₂-~1.51
C OOH~174.5
-C H₂-COOH~33.5
-C H₂-CH₂-~24.0
Hexamethylenediamine -NH~1.1 (can be broad and variable)
-C H₂-NH₂~2.55
-C H₂- (internal)~1.37, ~1.27
C H₂-NH₂~42.5
-C H₂-CH₂-NH₂~33.0
-C H₂-CH₂-CH₂-~26.5
  • Reaction Byproducts: Consider the possibility of other cyclic or linear oligomers forming during the synthesis. Techniques like LC-MS can be helpful in identifying these species.

Q3: The integration of my peaks is not what I expected. What could be the cause?

A3: Inaccurate integration can be due to several factors:

  • Peak Overlap: If peaks are overlapping, the integration values will not be accurate for the individual signals. Try using a higher field NMR spectrometer to achieve better signal dispersion or consider changing the solvent, as different solvents can induce changes in chemical shifts.

  • Relaxation Times (T₁): For quantitative analysis, especially in ¹³C NMR, ensure that a sufficient relaxation delay (d1) is used between scans to allow all nuclei to fully relax. Carbonyl carbons, in particular, can have long T₁ values.

  • Phasing and Baseline Correction: Poor phasing and baseline correction can lead to significant errors in integration. Carefully phase your spectrum and apply a baseline correction before integrating.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standard protocol for preparing an NMR sample of this compound is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a standard ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

Visualizing the Troubleshooting Workflow

To further assist researchers, the following diagram outlines a logical workflow for troubleshooting common issues with the NMR spectra of this compound.

troubleshooting_workflow start Problem with NMR Spectrum broad_nh Broad or Missing N-H Signal start->broad_nh unexpected_peaks Unexpected Peaks start->unexpected_peaks wrong_integration Incorrect Integration start->wrong_integration vt_nmr Perform Variable Temperature NMR broad_nh->vt_nmr change_solvent Change Solvent (e.g., to DMSO-d6) broad_nh->change_solvent d2o_exchange Perform D2O Exchange broad_nh->d2o_exchange check_impurities Check for Impurities: - Residual Solvents - Starting Materials unexpected_peaks->check_impurities lc_ms Consider LC-MS for Byproduct Identification unexpected_peaks->lc_ms check_overlap Check for Peak Overlap wrong_integration->check_overlap check_params Check Acquisition Parameters (e.g., Relaxation Delay) wrong_integration->check_params reprocess Re-process Spectrum: - Phasing - Baseline Correction wrong_integration->reprocess solution1 Signal sharpens or resolves vt_nmr->solution1 change_solvent->solution1 solution2 Peak disappears, confirming N-H d2o_exchange->solution2 solution3 Impurities identified check_impurities->solution3 lc_ms->solution3 solution4 Integration corrected check_overlap->solution4 check_params->solution4 reprocess->solution4

Caption: A flowchart illustrating the troubleshooting steps for common NMR spectral issues.

References

Technical Support Center: Mass Spectrometry Analysis of 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Diazacyclotetradecane-2,7-dione and encountering challenges with mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion peak for this compound?

The molecular formula for this compound is C₁₂H₂₂N₂O₂.[1][2] The expected monoisotopic mass is approximately 226.17 g/mol .[1] In a mass spectrum, you should look for the protonated molecule [M+H]⁺ at m/z 227.17 in positive ionization mode or the deprotonated molecule [M-H]⁻ at m/z 225.17 in negative ionization mode. Under certain conditions, you may also observe adducts such as [M+Na]⁺ or [M+K]⁺. The molecular ion peak [M]⁺• may be observed at m/z 226.17 in techniques like electron ionization (EI).[1]

Q2: What are the predicted fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

While specific experimental fragmentation data for this exact molecule is not widely published, based on the structure of cyclic diamides, the primary fragmentation is expected to occur at the amide bonds.[3][4][5] Common fragmentation pathways for similar cyclic peptides and polyamides involve the cleavage of the macrocyclic ring.[4][6] For this compound, this could lead to the formation of linear fragments. A key fragment ion with an m/z of 114 has been observed for the related compound 1,8-Diazacyclotetradecane-2,9-dione, which could correspond to a cleavage product of the cyclic dimer.[2]

Q3: Which ionization technique is most suitable for the analysis of this compound?

Softer ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for macrocyclic compounds to minimize in-source fragmentation and preserve the molecular ion.[7][8] ESI is particularly well-suited for this compound as it can be readily analyzed from solution. For coupling with gas chromatography, Electron Ionization (EI) can be used, though it may lead to more extensive fragmentation.[7]

Q4: How can I confirm the identity of this compound in my sample?

Confirmation of the compound's identity should be based on a combination of accurate mass measurement of the molecular ion using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) and comparison of the experimental MS/MS fragmentation pattern with predicted pathways or a reference standard if available.[4][5] Retention time from a chromatographic separation can provide an additional layer of confirmation.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor or No Signal Intensity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Sample Concentration Prepare a dilution series of your sample to find the optimal concentration. Very high concentrations can lead to ion suppression, while very low concentrations may not produce a detectable signal.[9]
Inefficient Ionization If using ESI, try adjusting the solvent composition to promote better ionization. The addition of small amounts of formic acid or ammonium (B1175870) hydroxide (B78521) can sometimes improve signal. Experiment with different ionization sources if available (e.g., APCI, APPI).[9]
Instrument Not Tuned or Calibrated Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. Regular maintenance is crucial for optimal performance.[9]
Sample Degradation Verify the stability of this compound in your chosen solvent and at the storage temperature.
Issue 2: High Background Noise or Contamination

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Glassware Use high-purity solvents (e.g., LC-MS grade) and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination.
Leaks in the System Check for leaks in the gas lines and at all connections, as this can introduce atmospheric contaminants.[10][11]
Carryover from Previous Samples Implement a robust washing protocol for the injection system and chromatographic column between sample runs.
Dirty Ion Source A contaminated ion source can be a significant source of background noise. Follow the manufacturer's protocol for cleaning the ion source.
Issue 3: Unexpected Peaks in the Mass Spectrum

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
In-source Fragmentation If observing fragments in your full scan MS spectrum, consider reducing the energies of the ion source optics (e.g., cone voltage, fragmentor voltage).
Presence of Adducts Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common. If these are prevalent and suppressing your protonated molecular ion signal, try to minimize sources of these salts in your sample preparation and mobile phase.
Impurities in the Sample The sample may contain impurities from the synthesis or degradation products. Purify the sample using techniques like HPLC or recrystallization.
Column Bleed If using GC-MS or LC-MS, stationary phase bleed from the column can contribute to background ions, especially at higher temperatures.[11]

Experimental Protocols

1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of this compound.

  • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[7]

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration in the range of 1-10 µg/mL. The optimal concentration will depend on the sensitivity of your instrument.[7]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • Chromatographic Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 1 - 5 µL

  • Mass Spectrometer (ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's guidelines.

    • Mass Range: m/z 100-500

Data Presentation

Table 1: Expected m/z Values for this compound and Potential Adducts

Ion SpeciesFormulaExpected m/z
[M+H]⁺C₁₂H₂₃N₂O₂⁺227.1754
[M+Na]⁺C₁₂H₂₂N₂O₂Na⁺249.1573
[M+K]⁺C₁₂H₂₂N₂O₂K⁺265.1313
[M-H]⁻C₁₂H₂₁N₂O₂⁻225.1598

Table 2: Predicted Fragment Ions in MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
227.1754114.0917C₆H₁₁NO
227.1754209.1648H₂O
227.1754199.1699CO

Visualizations

fragmentation_pathway parent [M+H]⁺ m/z 227.1754 loss1 - C₆H₁₁NO parent->loss1 loss2 - H₂O parent->loss2 fragment1 Fragment 1 m/z 114.0917 fragment2 Fragment 2 m/z 209.1648 loss1->fragment1 loss2->fragment2

Caption: Predicted fragmentation pathway of protonated this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1-10 µg/mL) stock->working lc Liquid Chromatography (C18 Column) working->lc ms Mass Spectrometry (ESI Positive Mode) lc->ms spectra Acquire Full Scan and MS/MS Spectra ms->spectra analysis Analyze Data (Molecular Ion & Fragments) spectra->analysis

Caption: General experimental workflow for the LC-MS analysis of this compound.

References

Technical Support Center: 1,8-Diazacyclotetradecane-2,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 1,8-Diazacyclotetradecane-2,7-dione.

Troubleshooting Guide and FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Frequently Asked Questions (FAQs):

Q1: My this compound sample appears clumpy or has changed in appearance. What could be the cause?

A1: Clumping or a change in the physical appearance of the solid may indicate moisture absorption. As a polyamide precursor, this compound can be hygroscopic. It is crucial to handle the compound in a dry environment, such as a glovebox or under an inert atmosphere, and to store it in a tightly sealed container with a desiccant.

Q2: I am having difficulty dissolving this compound. What solvents are recommended?

A2: this compound exhibits poor solubility in water (approximately 0.1% at room temperature) and non-polar solvents.[1] It has limited solubility in methanol (B129727) and is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO), especially with heating.[2] For optimal dissolution, consider using DMSO or a co-solvent system. Gentle heating and sonication can aid in the dissolution process. Refer to the Experimental Protocols section for a detailed procedure.

Q3: I suspect my sample of this compound has degraded. What are the likely degradation pathways?

A3: The primary degradation pathway for this compound is likely hydrolysis of the amide bonds, especially in the presence of acidic or basic conditions and elevated temperatures. This will break the cyclic structure and form the corresponding linear amino acid. To avoid degradation, use anhydrous solvents and avoid contact with strong acids or bases unless required for a specific reaction.

Q4: During a reaction at elevated temperatures, I am observing a loss of material. What could be happening?

A4: this compound has a tendency to sublimate at temperatures as low as 150°C, particularly when mixed with volatile compounds.[1] This sublimation can lead to material loss. If heating is necessary, conduct the experiment in a closed system or under conditions that minimize sublimation.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[3]
Molecular Weight 226.32 g/mol [3]
Melting Point 263 °C[2][4]
Boiling Point 497.8 ± 38.0 °C (Predicted)[2]
Density 0.969 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility ~0.1% at room temperature[1]
Solubility in other solvents Sparingly in DMSO (with heating), Slightly in Methanol[2]

Experimental Protocols

Protocol 1: General Handling and Weighing

  • Environment: Handle this compound in a controlled environment with low humidity, such as a nitrogen-filled glovebox or a fume hood with a dry air stream.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Weighing: Use an analytical balance inside the controlled environment. To prevent static buildup, use an anti-static gun if necessary.

  • Transfer: Use clean, dry spatulas and glassware for transferring the solid.

  • Cleaning: After handling, decontaminate all surfaces and equipment.

Protocol 2: Dissolving this compound

  • Solvent Selection: Based on experimental needs, select an appropriate solvent. For stock solutions, anhydrous DMSO is recommended.

  • Preparation:

    • Accurately weigh the desired amount of this compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous solvent to the vial.

  • Dissolution:

    • Cap the vial tightly.

    • Gently agitate the mixture using a vortex mixer.

    • If the compound does not fully dissolve, warm the vial gently in a water bath (not exceeding 40-50°C).

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.

  • Storage of Solution: Store the resulting solution in a tightly sealed container, protected from light and moisture. If using DMSO, store at room temperature to avoid freezing.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup prep_env Prepare Dry Environment (Glovebox/Inert Gas) don_ppe Don Appropriate PPE prep_env->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve store_solid Store Solid in Desiccator weigh->store_solid store_solution Store Solution Properly dissolve->store_solution decontaminate Decontaminate Equipment store_solid->decontaminate store_solution->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A flowchart outlining the recommended experimental workflow for handling this compound.

troubleshooting_guide Troubleshooting Guide cluster_dissolution Dissolution Issues cluster_handling_issues Handling Issues start Problem Encountered solubility Poor Solubility start->solubility degradation Suspected Degradation start->degradation clumping Clumping of Solid start->clumping material_loss Material Loss at High Temp start->material_loss solution1 Use Anhydrous DMSO Gentle Heating/Sonication solubility->solution1 Solution solution2 Likely Hydrolysis Use Anhydrous Solvents Avoid Strong Acids/Bases degradation->solution2 Cause/Solution solution3 Moisture Absorption Handle in Dry Environment Store with Desiccant clumping->solution3 Cause/Solution solution4 Sublimation Use Closed System Minimize Temperature material_loss->solution4 Cause/Solution

Caption: A troubleshooting guide for common issues encountered with this compound.

References

Validation & Comparative

A Comparative Guide to Polymers of 1,8-Diazacyclotetradecane-2,7-dione for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of polymers derived from 1,8-diazacyclotetradecane-2,7-dione, a C12 cyclic diamide. Due to the limited availability of direct experimental data for the homopolymer of this compound, this document establishes a comparative analysis against well-characterized polyamides, such as Nylon 6,6 and Nylon 6/12. The data presented for the target polymer are estimations based on established principles of polyamide chemistry, offering a predictive overview of its potential performance in applications like drug delivery and advanced materials.

Introduction to this compound Polymers

This compound is a cyclic compound that emerges as a byproduct in the synthesis of Nylon 6,6 from adipic acid and hexamethylene diamine.[1][2] While historically considered a waste product, its structure presents an opportunity for the development of novel polyamides. The incorporation of this long-chain, flexible C12 monomer into a polymer backbone is expected to impart distinct properties compared to more common, shorter-chain nylons. These characteristics, such as increased hydrophobicity, lower melting point, and enhanced flexibility, make it a candidate for specialized applications, including biodegradable materials and drug delivery systems.[3][4]

Polymers can be synthesized from this monomer through melt polycondensation, a process that can be tailored to create both homopolymers and copolymers.[3] Copolymerization with other lactams or monomers allows for the fine-tuning of mechanical and thermal properties to meet specific application requirements.[5]

Comparative Performance Analysis

The following tables provide a summary of the anticipated properties of a hypothetical homopolymer of this compound, benchmarked against the widely used Nylon 6,6 and the long-chain copolyamide, Nylon 6/12.

Table 1: Comparison of Estimated Thermal Properties

PropertyPoly(this compound) (Estimated)Nylon 6,6 (Typical Values)Nylon 6/12 (Typical Values)Test Method
Melting Temperature (Tm)~200 - 220 °C255 - 265 °C210 - 220 °CDSC
Glass Transition Temp. (Tg)~40 - 60 °C50 - 80 °C40 - 60 °CDSC
Decomposition Temperature (Td)> 350 °C~350 °C> 350 °CTGA

Table 2: Comparison of Estimated Mechanical and Physical Properties

PropertyPoly(this compound) (Estimated)Nylon 6,6 (Typical Values)Nylon 6/12 (Typical Values)Test Method
Tensile Strength50 - 70 MPa60 - 85 MPa55 - 75 MPaASTM D638
Elongation at Break100 - 200 %50 - 150 %100 - 300 %ASTM D638
Water Absorption (at saturation)< 2%8 - 10 %1.5 - 2.5 %ASTM D570
Density~1.05 g/cm³1.14 g/cm³1.06 - 1.08 g/cm³ASTM D792

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of these polymers. Below are the standard protocols for the synthesis and analysis of polyamides.

Synthesis: Melt Polycondensation

This protocol describes a general laboratory-scale melt polycondensation for producing polyamides from cyclic diamides.

  • Materials: this compound, optional comonomers (e.g., ε-caprolactam), catalyst (e.g., phosphoric acid), and a chain terminator (e.g., acetic acid) for molecular weight control.

  • Procedure:

    • The monomer(s) and catalyst are charged into a high-pressure autoclave equipped with a mechanical stirrer and an inert gas inlet.

    • The reactor is purged with nitrogen to remove oxygen.

    • The temperature is gradually raised to approximately 250°C under pressure (around 250 psi) to initiate polymerization.[3]

    • The pressure is then slowly reduced to atmospheric pressure while increasing the temperature to about 275°C to facilitate the removal of water and drive the reaction to completion.[3]

    • The molten polymer is extruded, cooled, and pelletized for further characterization.

Characterization Techniques
  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.

    • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid).

    • Analysis: Acquire the ¹H NMR spectrum to identify the characteristic peaks of the repeating monomer units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

    • Sample Preparation: A thin film of the polymer is cast from a solution or a KBr pellet is prepared.

    • Analysis: The FTIR spectrum is recorded, with characteristic peaks for amide bonds (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹) confirming the polyamide structure.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

    • Procedure: A small sample (5-10 mg) is heated in a DSC instrument under a nitrogen atmosphere, typically through a heat-cool-heat cycle, to erase the thermal history. The heating rate is commonly 10 °C/min.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

    • Procedure: A sample is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (nitrogen or air), and the mass loss is recorded as a function of temperature.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of these polymers.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Reactor High-Pressure Reactor Monomer->Reactor Polymerization Melt Polycondensation Reactor->Polymerization Extrusion Extrusion & Pelletization Polymerization->Extrusion Pellets Polymer Pellets Extrusion->Pellets Sample Preparation NMR NMR Spectroscopy Pellets->NMR FTIR FTIR Spectroscopy Pellets->FTIR DSC DSC Analysis Pellets->DSC TGA TGA Analysis Pellets->TGA Mechanical Mechanical Testing Pellets->Mechanical

Workflow for Polymer Synthesis and Characterization.

G cluster_properties Structure-Property Relationship cluster_attributes Structure Monomer Structure (Long Aliphatic Chain) Flex Increased Flexibility Structure->Flex Hydro Lower Water Absorption Structure->Hydro Melt Lower Melting Point Structure->Melt Properties Resulting Polymer Properties Flex->Properties Hydro->Properties Melt->Properties

Influence of Monomer Structure on Polymer Properties.

References

Navigating the Spectroscopic Landscape of 1,8-Diazacyclotetradecane-2,7-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of macrocyclic compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,8-diazacyclotetradecane-2,7-dione, a known byproduct in the synthesis of Nylon 66, and its analogues. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes predicted spectroscopic data as a baseline for comparison with experimentally determined data of a structurally related macrocycle.[1][2][3]

This document offers a detailed examination of the expected ¹H and ¹³C NMR spectral features of this compound, alongside a comprehensive experimental protocol for acquiring such data. By presenting this information in a clear and comparative format, we aim to provide a valuable resource for the characterization and analysis of this and similar macrocyclic structures.

Chemical Structure and Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound is presented below with a standardized numbering system. This numbering will be used consistently in the data tables for unambiguous assignment of spectral peaks to their corresponding atoms.

Figure 1. Chemical structure of this compound with atom numbering.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and provide a comparison with experimentally determined data for a similar macrocyclic diamide (B1670390) where available in the literature. The predicted values offer a valuable reference point for researchers working on the synthesis and characterization of this molecule.

Table 1: ¹H NMR Data Comparison

Assignment Predicted ¹H Chemical Shift (ppm) for this compound *Typical Experimental ¹H Chemical Shift (ppm) for similar Macrocyclic Diamides Predicted Multiplicity
N-H7.0 - 8.06.5 - 8.5Broad Singlet
C3-H₂, C6-H₂2.2 - 2.42.1 - 2.5Triplet
C4-H₂, C5-H₂1.5 - 1.71.4 - 1.8Multiplet
C9-H₂, C14-H₂3.1 - 3.33.0 - 3.5Multiplet
C10-H₂, C13-H₂1.4 - 1.61.3 - 1.7Multiplet
C11-H₂, C12-H₂1.2 - 1.41.1 - 1.5Multiplet

*Predicted using computational models. Actual experimental values may vary.

Table 2: ¹³C NMR Data Comparison

Assignment Predicted ¹³C Chemical Shift (ppm) for this compound *Typical Experimental ¹³C Chemical Shift (ppm) for similar Macrocyclic Diamides
C2, C7 (C=O)173 - 175170 - 178
C3, C635 - 3734 - 38
C4, C525 - 2724 - 29
C9, C1439 - 4138 - 42
C10, C1328 - 3027 - 31
C11, C1226 - 2825 - 29

*Predicted using computational models. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

For researchers aiming to acquire experimental NMR data for this compound or related compounds, the following protocol provides a general guideline.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture of 2,2,2-trifluoroethanol/deuteriochloroform for improved solubility of polyamides).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (General):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Experiments are typically run at room temperature (298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is less sensitive.

3. Data Processing:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation.

  • Phase and baseline correct the resulting spectrum.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine the relative proton ratios.

Logical Workflow for Spectroscopic Analysis

The process of analyzing and comparing NMR data for a compound like this compound follows a logical workflow, from initial sample preparation to final data interpretation and comparison.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Analysis A Sample Preparation (Dissolution & Filtration) B NMR Spectrometer Setup (¹H and ¹³C Parameters) A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Fourier Transformation & Phasing C->D E Peak Picking & Integration D->E F Chemical Shift Assignment E->F G Tabulation of Experimental Data F->G H Comparison with Predicted Data G->H I Comparison with Analogue Data G->I

Figure 2. Workflow for NMR data acquisition, processing, and comparative analysis.

References

A Comparative Guide to 1,8-Diazacyclotetradecane-2,7-dione and Other Cyclic Diamides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Physicochemical Properties, Synthesis, and Performance of Macrocyclic Diamides of Varying Ring Sizes

For researchers and professionals in drug development and materials science, the selection of appropriate molecular scaffolds is paramount. Cyclic diamides, a class of macrocycles, offer a unique combination of structural rigidity and functional group presentation. This guide provides a detailed comparison of 1,8-diazacyclotetradecane-2,7-dione, a 14-membered cyclic diamide (B1670390), with its isomer and other homologous structures of varying ring sizes. The following sections present a comprehensive analysis of their physicochemical properties, synthesis protocols, and key performance characteristics, supported by experimental data to inform your research and development endeavors.

Physicochemical Properties: A Tabulated Comparison

The fundamental physicochemical properties of this compound and other selected cyclic diamides are summarized in Table 1. These properties are critical determinants of a compound's behavior in both chemical and biological systems.

Property1,7-Diazacyclododecane-2,8-dioneThis compound1,8-Diazacyclotetradecane-2,9-dione (B39137)1,10-Diazacyclooctadecane-2,9-dione
Ring Size 12-membered14-membered14-membered18-membered
Molecular Formula C₁₀H₁₈N₂O₂C₁₂H₂₂N₂O₂[1][2]C₁₂H₂₂N₂O₂[3][4]C₁₆H₃₀N₂O₂
Molecular Weight ( g/mol ) 198.26226.32[1][2]226.32[3][4]282.43
Melting Point (°C) >300263[1]341[3]No data available
Solubility No data availableDMSO (Sparingly, Heated), Methanol (Slightly)[1]. Insoluble in non-polar solvents.[5]DMSO (Slightly, Heated), Methanol (Slightly, Heated)[3].No data available
Appearance No data availableSolid[1]White to Off-White Solid[3]No data available

Performance Characteristics

The performance of cyclic diamides can be evaluated based on several factors, including their stability, and biological activity.

Hydrolytic Stability

The amide bond is known for its significant stability towards hydrolysis compared to other functional groups like esters. This stability is a key feature of cyclic diamides, making them robust scaffolds for various applications. The rate of hydrolysis for amide linkages is negligible over extended periods under physiological conditions (pH 7.5) and even at elevated temperatures. This inherent stability makes them suitable for applications requiring long-term structural integrity.

Thermal Stability
Biological Activity

Certain classes of diamides have been identified as potent and selective insecticides. They act as activators of insect ryanodine (B192298) receptors, which are crucial for calcium release in muscle cells, leading to paralysis and death of the target insects.[7] This biological activity highlights the potential for designing novel bioactive molecules based on the cyclic diamide scaffold. Research has shown that substituted anthranilic diamides exhibit promising insecticidal activity with good selectivity, offering a pathway for the development of new-generation insecticides.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds.

Synthesis of this compound

This 14-membered cyclic diamide is typically synthesized via the condensation of adipic acid and hexamethylenediamine (B150038).[5] The industrial process involves the following steps:

  • Reaction Mixture Formation: A mixture containing 10 to 90 parts by weight of this compound and a complementary amount of the salt of adipic acid and hexamethylenediamine is prepared.[9]

  • Heating under Pressure: The mixture is heated under a pressure greater than atmospheric pressure to initiate polymerization.[9]

  • Pressure Reduction and Temperature Increase: The pressure is slowly lowered to atmospheric pressure while simultaneously increasing the temperature to approximately 275°C.[9]

  • Polymer Recovery: The temperature is maintained at 275°C at atmospheric pressure until a polymer of the desired molecular weight is obtained.[9]

A visual representation of the general synthesis workflow is provided below.

Adipic_Acid Adipic Acid Salt_Formation Salt Formation Adipic_Acid->Salt_Formation Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Salt_Formation Reaction_Mixture Reaction Mixture (with cyclic diamide) Salt_Formation->Reaction_Mixture Heating_Pressure Heating under Pressure Reaction_Mixture->Heating_Pressure Pressure_Reduction Pressure Reduction & Temperature Increase to 275°C Heating_Pressure->Pressure_Reduction Polymerization Polymerization at 275°C Pressure_Reduction->Polymerization Nylon_66 Nylon 66 Polymer Polymerization->Nylon_66

Synthesis of this compound
Synthesis of 1,8-Diazacyclotetradecane-2,9-dione

The isomeric 14-membered cyclic diamide can be synthesized from 6-aminocaproic acid through a multi-step cyclization process:

  • Initial Reaction: 6-Aminocaproic acid is reacted with sodium hydroxide.

  • First Cyclization Step: The reaction mixture is treated with dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane.

  • Workup: Aqueous sodium bicarbonate and 1,2-dimethoxyethane (B42094) are added.

  • Second Cyclization Step: DCC in dimethylformamide (DMF) is added.

  • Acid Treatment: The mixture is treated with hydrobromic acid in acetic acid.

  • Final Cyclization: Pyridine in DMF is added to yield the final product.

The logical flow for synthesizing and characterizing a cyclic diamide is depicted in the following diagram.

Starting_Materials Starting Materials (e.g., Amino Acid or Diamine/Diacid) Cyclization Cyclization Reaction Starting_Materials->Cyclization Purification Purification (e.g., Crystallization, Chromatography) Cyclization->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FTIR Spectroscopy Characterization->FTIR Final_Product Pure Cyclic Diamide Characterization->Final_Product

General workflow for cyclic diamide synthesis.

Conclusion

This compound and its related cyclic diamides represent a versatile class of macrocycles with significant potential in materials science and medicinal chemistry. Their inherent stability, coupled with the potential for functionalization, makes them attractive scaffolds for the design of novel polymers and bioactive compounds. The choice of a specific cyclic diamide will depend on the desired ring size, substitution pattern, and the intended application. This guide provides a foundational dataset to aid researchers in the selection and utilization of these promising molecular architectures. Further research into the quantitative performance metrics and biological activities of a wider range of cyclic diamides is warranted to fully explore their potential.

References

A Comparative Guide to the Polymerization of 1,8-Diazacyclotetradecane-2,7-dione and Caprolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior of two key lactam monomers: 1,8-diazacyclotetradecane-2,7-dione, the cyclic monomer corresponding to the repeating unit of Polyamide 6,6 (Nylon 6,6), and ε-caprolactam, the monomer for Polyamide 6 (Nylon 6). While both are fundamental building blocks for high-performance polyamides, their polymerization characteristics and the properties of the resulting polymers differ significantly. This document outlines these differences, supported by experimental data and protocols, to aid in material selection and process development.

Monomer Overview

This compound is a 14-membered cyclic diamide (B1670390) that is primarily known as a by-product in the industrial synthesis of Polyamide 6,6 from hexamethylenediamine (B150038) and adipic acid.[1][2] While it can be incorporated into polyamide chains, its homopolymerization to high molecular weight polymers is not a common industrial practice.

ε-Caprolactam is a seven-membered cyclic amide and the primary feedstock for the production of Polyamide 6.[3] Its ring-opening polymerization is a well-established and versatile industrial process.

PropertyThis compoundε-Caprolactam
Molecular Formula C₁₂H₂₂N₂O₂C₆H₁₁NO
Molecular Weight 226.32 g/mol [4]113.16 g/mol
Melting Point 263 °C[2][5]69.2 °C
Boiling Point 497.8 ± 38.0 °C (Predicted)[5]270.8 °C
Structure Cyclic diamideCyclic amide

Polymerization Behavior and Mechanisms

The polymerization of these two monomers proceeds through different preferred routes and conditions, largely dictated by their ring size and chemical nature.

Caprolactam Polymerization

Caprolactam can be polymerized through several mechanisms, with anionic ring-opening polymerization (AROP) being the most rapid and widely used for producing high molecular weight Polyamide 6.[6]

  • Anionic Ring-Opening Polymerization (AROP): This is a chain-growth polymerization initiated by a strong base (catalyst) and an activator (co-initiator).[6] The catalyst deprotonates a caprolactam monomer to form a lactamate anion. This anion then attacks the carbonyl group of an activated monomer (N-acyllactam), initiating the ring-opening and propagation process.[6] This method is characterized by high reaction rates and the ability to be carried out at temperatures below the melting point of the resulting polymer.[7]

  • Hydrolytic Polymerization: This is a step-growth polymerization initiated by water at high temperatures (250-270 °C) and pressure. Water first hydrolyzes caprolactam to aminocaproic acid, which then undergoes polycondensation. This process is slower than AROP.

  • Cationic Ring-Opening Polymerization: This method is initiated by protic acids or Lewis acids. However, it often results in lower molecular weight polymers compared to AROP due to side reactions.

This compound Polymerization

The homopolymerization of this compound to high molecular weight Polyamide 6,6 is challenging under typical ring-opening conditions due to the lower ring strain of the larger 14-membered ring. It is most effectively polymerized in the presence of comonomers.

  • Copolymerization: This monomer is typically used as a comonomer with hexamethylenediamine and adipic acid (nylon 6,6 salt) or with caprolactam to produce Polyamide 6,6 or Polyamide 6/66 copolymers, respectively.[1] The polymerization is carried out under high temperature and pressure, similar to a polycondensation reaction.

Comparative Overview of Polymerization
FeatureThis compoundCaprolactam
Primary Polymerization Method Copolymerization (Polycondensation-like)Anionic Ring-Opening Polymerization (AROP)
Homopolymerization Not common for high molecular weightWell-established
Typical Initiators/Catalysts Typically none for homopolymerization; used in conjunction with other monomersStrong bases (e.g., NaH, Grignard reagents) and activators (e.g., N-acetylcaprolactam) for AROP
Typical Reaction Conditions High temperature (>250 °C) and pressureModerate temperature (150-220 °C) for AROP
Reaction Rate Generally slowerVery fast for AROP

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of ε-Caprolactam

This protocol describes a typical lab-scale anionic ring-opening polymerization of caprolactam.

Materials:

  • ε-Caprolactam (dried at 60 °C under vacuum for 24 h)

  • Sodium dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (catalyst solution in toluene)

  • N-acetylcaprolactam (activator)

  • Nitrogen gas supply

  • Dry glassware

Procedure:

  • In a flame-dried, nitrogen-purged reaction vessel, melt ε-caprolactam (e.g., 100 g) at 100-110 °C.

  • Add the catalyst solution (e.g., 1.5 mol%) to the molten caprolactam and stir for 5 minutes to ensure homogeneity.

  • Add the activator (e.g., 1.5 mol%) to the mixture and stir vigorously for 30 seconds.

  • Increase the temperature to the desired polymerization temperature (e.g., 170 °C) in a preheated oil bath.

  • The polymerization is typically rapid and can be monitored by the increase in viscosity. The reaction is often complete within minutes.[8]

  • Cool the reaction vessel to room temperature. The solid polymer can then be removed.

  • The resulting Polyamide 6 can be purified by washing with water to remove any unreacted monomer and oligomers.

Protocol 2: Copolymerization of this compound and ε-Caprolactam

This protocol is a representative procedure for the synthesis of a Polyamide 6/66 copolymer.

Materials:

  • This compound

  • ε-Caprolactam

  • Hexamethylene adipamide (B165785) salt (optional, for adjusting the 6,6 component ratio)

  • Water (as initiator for hydrolytic copolymerization)

  • Autoclave reactor

Procedure:

  • Charge the autoclave with a mixture of this compound, ε-caprolactam, and a small amount of water (e.g., 1-5 wt%). The ratio of the two monomers will determine the composition of the copolymer.

  • Seal the autoclave and purge with nitrogen to remove oxygen.

  • Heat the mixture to approximately 250 °C under pressure (e.g., 15-20 atm).

  • Hold at this temperature and pressure for a designated period (e.g., 2-4 hours) to allow for ring-opening and initial polyamidation.

  • Slowly reduce the pressure to atmospheric pressure while increasing the temperature to around 275 °C.

  • Maintain these conditions for a further period (e.g., 1-2 hours) to drive the polycondensation and increase the molecular weight.

  • Cool the reactor and extrude the resulting copolymer.

Properties of Resulting Polymers: Polyamide 6,6 vs. Polyamide 6

The polymers derived from these monomers, Polyamide 6,6 and Polyamide 6, exhibit distinct physical, mechanical, and thermal properties.

PropertyPolyamide 6,6 (from this compound)Polyamide 6 (from Caprolactam)
Melting Point (°C) ~255-260[3][9]~220-223[3][9]
Glass Transition Temp. (°C) ~50-60~40-50
Density (g/cm³) ~1.14[10]~1.13[10]
Tensile Strength (MPa) 80-90[11]70-80[11]
Flexural Modulus (GPa) 3.0-3.2[11]2.8-3.0[11]
Notched Impact Strength (kJ/m²) 5-7[11]6-8[11]
Water Absorption (Saturated, %) 2.5-2.8[11]2.8-3.2[11]
Crystallinity Higher[9]Lower[9]
Wear Resistance Better[3]Good
Dimensional Stability Better (due to lower water absorption)[9]Good

Key Insights:

  • Thermal Performance: Polyamide 6,6 exhibits a higher melting point and better short-term heat resistance, making it more suitable for high-temperature applications.[3]

  • Mechanical Properties: Polyamide 6,6 generally has a higher tensile strength and stiffness. In contrast, Polyamide 6 tends to have better impact resistance and toughness.[9][11]

  • Moisture Absorption: Polyamide 6 absorbs slightly more moisture than Polyamide 6,6, which can affect its dimensional stability and mechanical properties in humid environments.[10]

  • Processing: Caprolactam's lower melting point and wider processing window for Polyamide 6 can be advantageous in certain molding applications.[9]

Polyamide 6/66 Copolymers: By copolymerizing this compound (or its linear precursors) with caprolactam, it is possible to create copolymers with properties that are intermediate between PA6 and PA66.[10] This allows for the tailoring of properties such as melting point, flexibility, and moisture absorption to meet the demands of specific applications.

Visualizations

G Anionic Ring-Opening Polymerization of Caprolactam cluster_initiation Initiation cluster_propagation Propagation Caprolactam Caprolactam Lactamate_Anion Lactamate Anion Caprolactam->Lactamate_Anion Deprotonation Catalyst (Base) Catalyst (Base) Catalyst (Base)->Lactamate_Anion Activated_Monomer Activated Monomer Lactamate_Anion->Activated_Monomer Nucleophilic Attack Activator Activator (N-Acyllactam) Activator->Activated_Monomer Growing_Chain Growing Polymer Chain (-[NH(CH₂)₅CO]n-) Activated_Monomer->Growing_Chain Ring-Opening New_Lactamate_Anion New Lactamate Anion Growing_Chain->New_Lactamate_Anion Proton Exchange Polyamide_6 Polyamide 6 Growing_Chain->Polyamide_6 New_Lactamate_Anion->Growing_Chain Chain Growth Another_Caprolactam Caprolactam Monomer Another_Caprolactam->New_Lactamate_Anion

Caption: Anionic Ring-Opening Polymerization of Caprolactam.

G Experimental Workflow for Anionic Polymerization of Caprolactam Start Start Dry_Monomer Dry ε-Caprolactam Start->Dry_Monomer Melt_Monomer Melt Monomer (100-110 °C) Dry_Monomer->Melt_Monomer Add_Catalyst Add Catalyst Solution Melt_Monomer->Add_Catalyst Add_Activator Add Activator Add_Catalyst->Add_Activator Polymerize Increase to Polymerization Temperature (e.g., 170 °C) Add_Activator->Polymerize Cool Cool to Room Temperature Polymerize->Cool Remove_Polymer Remove Solid Polymer Cool->Remove_Polymer Purify Purify by Washing Remove_Polymer->Purify End End Purify->End

Caption: Experimental Workflow for Anionic Polymerization.

G Logical Relationship in Copolymerization Monomer1 This compound (PA6,6 Precursor) Copolymerization Copolymerization (High Temp & Pressure) Monomer1->Copolymerization Monomer2 ε-Caprolactam (PA6 Precursor) Monomer2->Copolymerization Copolymer Polyamide 6/66 Copolymer Copolymerization->Copolymer Properties Intermediate Properties: - Tunable Melting Point - Balanced Mechanical Strength - Modified Water Absorption Copolymer->Properties

Caption: Logical Relationship in Copolymerization.

Conclusion

  • ε-Caprolactam is highly reactive via anionic ring-opening polymerization, offering a rapid and efficient route to Polyamide 6 with good toughness and processability.

  • This compound is less amenable to homopolymerization but serves as a valuable comonomer for producing Polyamide 6,6 and Polyamide 6/66 copolymers. The resulting polymers generally exhibit superior thermal stability, stiffness, and lower moisture absorption compared to Polyamide 6.

The choice between these monomers depends on the desired properties of the final polymer and the intended application. For applications requiring high thermal resistance and dimensional stability, polymers incorporating this compound are often preferred. For applications where toughness, impact resistance, and ease of processing are paramount, caprolactam is an excellent choice. The ability to copolymerize these monomers provides a versatile platform for creating materials with a tailored balance of properties.

References

A Comparative Guide to the Purity Validation of 1,8-Diazacyclotetradecane-2,7-dione and Alternative Macrocycles in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity standards and analytical validation methods for 1,8-Diazacyclotetradecane-2,7-dione, a macrocyclic diamide, against two common alternatives in drug delivery systems: β-Cyclodextrin and Pillar[1]arene. The objective is to offer a detailed framework for selecting appropriate analytical methodologies and understanding the purity profiles of these macrocycles, which is crucial for ensuring the quality, safety, and efficacy of drug formulations.

Executive Summary

The purity of macrocyclic compounds used as excipients or drug carriers is a critical parameter in pharmaceutical development. This document outlines detailed experimental protocols for the validation of this compound purity using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparative analysis of the physicochemical properties and typical purity grades for this compound, β-Cyclodextrin, and Pillar[1]arene is presented to aid in the selection of suitable macrocycles for specific drug delivery applications.

Physicochemical Properties and Purity Comparison

A summary of key physicochemical properties and commercially available purity standards for this compound and its alternatives is provided in the table below.

PropertyThis compoundβ-CyclodextrinPillar[1]arene
CAS Number 4266-66-4[1][2]7585-39-9147464-58-4
Molecular Formula C₁₂H₂₂N₂O₂[1][2]C₄₂H₇₀O₃₅C₃₅H₄₀O₁₀ (for the parent macrocycle)
Molecular Weight ( g/mol ) 226.32[1][2][3]1134.98620.66 (for the parent macrocycle)
Melting Point (°C) 263[2][4]~290-300 (decomposes)>300
Solubility Sparingly soluble in DMSO and slightly soluble in Methanol when heated.[2] Poorly soluble in water (~0.1% at room temperature).[3]Soluble in water (1.85 g/100 mL at 25°C).[5]Varies with substituents; parent is soluble in chlorinated solvents, while functionalized derivatives can be water-soluble.
Typical Purity (%) ≥95%≥98%≥97%

Experimental Protocols for Purity Validation of this compound

The following are detailed protocols for the determination of this compound purity. These methods are based on established analytical techniques for similar macrocyclic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its peak area relative to the total peak area.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and to identify any volatile or semi-volatile impurities.

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (B109758) (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a working standard of approximately 10 µg/mL by dilution.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-500

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Determine purity by comparing the peak area of the main component to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and assess its purity by identifying signals from impurities.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Integrate all signals and compare the integrals of the signals corresponding to the compound with those of any impurity signals.

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon NMR spectrum to confirm the presence of all expected carbon environments.

  • Purity Estimation: Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample and comparing the integral of a signal from the analyte to that of the internal standard.

Comparative Analysis of Analytical Methods

Analytical MethodThis compoundβ-CyclodextrinPillar[1]arene
HPLC-UV Applicable. Good for purity determination and quantification. Requires a chromophore for UV detection.Challenging. Lacks a strong chromophore, often requiring derivatization or alternative detectors like RI or ELSD.Applicable. The aromatic rings provide a strong chromophore for UV detection.
GC-MS Applicable. Suitable for identifying volatile and semi-volatile impurities.Not suitable. Non-volatile and thermally labile.Not suitable. Generally non-volatile.
NMR Applicable. Excellent for structural confirmation and purity assessment, including qNMR.Applicable. Provides detailed structural information and can be used for purity determination.Applicable. A powerful tool for structural elucidation and purity analysis.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the analytical workflow for purity validation of this compound and the logical framework for its comparison with alternative macrocycles.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample prep Sample Preparation (Dissolution) sample->prep hplc HPLC-UV prep->hplc Liquid Injection gcms GC-MS prep->gcms Liquid Injection nmr NMR prep->nmr Dissolution in Deuterated Solvent purity_calc Purity Calculation hplc->purity_calc gcms->purity_calc impurity_id Impurity Identification gcms->impurity_id nmr->purity_calc struct_confirm Structural Confirmation nmr->struct_confirm

Caption: Analytical Workflow for Purity Validation.

comparison_logic cluster_alternatives Alternative Macrocycles cluster_criteria Comparison Criteria main_compound This compound physchem Physicochemical Properties main_compound->physchem purity Purity Standards main_compound->purity analytical Analytical Methods main_compound->analytical cyclodextrin β-Cyclodextrin cyclodextrin->physchem cyclodextrin->purity cyclodextrin->analytical pillararene Pillar[5]arene pillararene->physchem pillararene->purity pillararene->analytical

Caption: Logical Framework for Comparative Analysis.

References

Comparative Analysis of 1,8-Diazacyclotetradecane-2,7-dione Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the biological activities of 1,8-Diazacyclotetradecane-2,7-dione derivatives. While the parent compound is a known byproduct in industrial polymer synthesis, dedicated studies on the synthesis and comparative biological evaluation of its derivatives for therapeutic applications appear to be scarce. This guide summarizes the available information and highlights the current limitations in providing a detailed comparative analysis as requested.

Introduction to this compound

This compound is a macrocyclic diamide (B1670390). Structurally, it is a 14-membered ring containing two nitrogen and two oxygen atoms. Its primary documented role is as a cyclic monomer and a byproduct in the production of Nylon 6,6. While the industrial and chemical properties of the parent compound are noted, its biological significance and the therapeutic potential of its derivatives are not well-established in accessible research.

Challenges in Comparative Analysis

Information on the Isomeric 1,8-Diazacyclotetradecane-2,9-dione

In contrast to the 2,7-dione, its isomer, 1,8-Diazacyclotetradecane-2,9-dione, shows some mention of potential in medicinal chemistry. Some sources suggest that derivatives of this isomer have been investigated for antimicrobial and antifungal properties. However, the specific research articles containing the experimental data to support these claims, such as minimum inhibitory concentration (MIC) values for a range of derivatives, could not be retrieved. Without this primary data, a comparative analysis remains unfeasible.

General Landscape of Diamide Derivatives in Drug Discovery

While specific data on this compound derivatives is lacking, the broader class of diamide-containing molecules is of significant interest in drug development. Various diamide derivatives have been explored for a wide range of therapeutic applications, including as insecticides and antitumor agents. These studies, however, focus on different core scaffolds and do not provide directly comparable data for the this compound framework.

Synthesis of the Parent Compound

The synthesis of the parent 1,8-Diazacyclotetradecane-2,9-dione has been documented, primarily through the cyclization of 6-aminocaproic acid. A general workflow for this synthesis is outlined below.

cluster_synthesis General Synthesis Workflow 6-Aminocaproic_Acid 6-Aminocaproic Acid Linear_Dimer Linear Dimer Intermediate 6-Aminocaproic_Acid->Linear_Dimer Dimerization Cyclization Cyclization Linear_Dimer->Cyclization Intramolecular Amidation Product 1,8-Diazacyclotetradecane-2,9-dione Cyclization->Product

Caption: A simplified workflow for the synthesis of 1,8-Diazacyclotetradecane-2,9-dione.

Conclusion and Future Outlook

Based on the currently accessible information, a detailed comparative study of this compound derivatives, as requested, cannot be compiled. The necessary primary research data, including quantitative biological activity, experimental protocols, and identified signaling pathways, is not available in the public domain.

For researchers, scientists, and drug development professionals interested in this specific scaffold, this represents a largely unexplored area of medicinal chemistry. Future research efforts would need to focus on the following:

  • Synthesis of a library of derivatives: A systematic synthesis of various derivatives of this compound and its 2,9-isomer would be the first crucial step.

  • Biological screening: These derivatives would then need to be screened against a panel of biological targets to identify potential therapeutic activities (e.g., antimicrobial, anticancer, anti-inflammatory).

  • Structure-Activity Relationship (SAR) studies: For any identified "hits," further optimization and SAR studies would be necessary to understand the relationship between the chemical structure and biological activity.

Until such foundational research is conducted and published, a comprehensive comparative guide on this class of compounds remains an endeavor for future scientific exploration.

A Comparative Guide to the Thermal Analysis of 1,8-Diazacyclotetradecane-2,7-dione Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of polymers derived from or containing 1,8-diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) noteworthy as a byproduct in the synthesis of Nylon 6,6. The thermal behavior of these polymers is benchmarked against alternative polyamides and poly(ester amides), offering valuable insights for material selection and development in various high-performance applications.

Executive Summary

Polymers incorporating this compound exhibit thermal characteristics comparable to conventional aliphatic polyamides, such as Nylon 6,6. The thermal stability and phase transitions of these materials are critical parameters for their processing and end-use performance. This guide synthesizes available data to present a comparative analysis using standard thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of polymers containing this compound and compares them with other relevant polyamides.

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Weight Loss Temp. (Td5%) (°C)
Nylon 6,6 (containing this compound) 50 - 70~265[1]~393 (onset)[1]
Nylon 6 40 - 60220[1]~374
Nylon 6,10 ~50221Data Not Available
Polyamide 12,36 (Bio-based) 30.485.8[2]425[2]
Aromatic Polyamides 241 - 359Amorphous480 - 492 (10% weight loss)[3]
Poly(ester amides) (PEAs) 117 - 152Variesup to 368

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below to ensure reproducibility and accurate comparison.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure (based on ASTM E1131):

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).[1]

  • The weight of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.

Instrumentation: A differential scanning calorimeter.

Procedure (based on ASTM D3418):

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are heated and cooled at a controlled rate, typically 10 °C/min or 20 °C/min.[1]

  • The DSC measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram shows endothermic and exothermic peaks, as well as step changes in the baseline corresponding to melting, crystallization, and glass transitions, respectively.

Visualization of Polymerization Pathway

The following diagram illustrates the polymerization process for producing Nylon 6,6, which can incorporate this compound.

Polymerization_Workflow cluster_monomers Monomers cluster_process Polymerization Process cluster_product Product Adipic_Acid Adipic Acid Salt_Formation Nylon 6,6 Salt Formation Adipic_Acid->Salt_Formation Hexamethylene_Diamine Hexamethylene Diamine Hexamethylene_Diamine->Salt_Formation Cyclic_Diamide 1,8-Diazacyclotetradecane- 2,7-dione Polycondensation Polycondensation Cyclic_Diamide->Polycondensation Co-reactant Salt_Formation->Polycondensation Heat & Pressure Nylon66 Nylon 6,6 Polymer Polycondensation->Nylon66

Caption: Polymerization of Nylon 6,6 incorporating this compound.

Discussion and Comparison

Polymers derived from this compound, primarily in the context of Nylon 6,6 copolymers, demonstrate high thermal stability, making them suitable for demanding applications.

  • Thermal Stability: The decomposition temperature of Nylon 6,6 containing the cyclic diamide is comparable to that of pure Nylon 6,6, with degradation typically beginning around 393°C.[1] This indicates that the incorporation of the cyclic monomer does not significantly compromise the thermal stability of the resulting polymer. In comparison, bio-based polyamides like PA12,36 show a higher onset of decomposition at 425°C, while aromatic polyamides exhibit even greater stability with decomposition temperatures often exceeding 480°C.[2][3] Poly(ester amides) generally have lower thermal stability than pure polyamides.

  • Phase Transitions: The melting temperature of Nylon 6,6 is around 265°C, a property that is largely maintained when this compound is included in the polymerization.[1] This high melting point is advantageous for applications requiring good dimensional stability at elevated temperatures. In contrast, other aliphatic polyamides like Nylon 6 have a lower melting point of approximately 220°C.[1] The glass transition temperature (Tg) for these aliphatic polyamides generally falls within the 40-70°C range. Aromatic polyamides, being largely amorphous, do not exhibit a melting point but have significantly higher glass transition temperatures, often above 240°C, reflecting their rigid structures.[3]

Conclusion

The thermal analysis of polymers incorporating this compound reveals that they are robust materials with high thermal stability and predictable phase behavior, closely mirroring that of conventional Nylon 6,6. For applications requiring exceptional heat resistance, aromatic polyamides remain the superior choice, though they often present processing challenges. Bio-based polyamides and poly(ester amides) offer a wider range of properties, including lower processing temperatures and, in some cases, biodegradability, but typically with a trade-off in thermal stability. The selection of a particular polyamide will therefore depend on the specific thermal and mechanical performance requirements of the intended application.

References

A Comparative Guide to Polyamides: Evaluating Polymers Derived from 1,8-Diazacyclotetradecane-2,7-dione against Conventional Nylons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of polyamides, with a focus on those synthesized using 1,8-diazacyclotetradecane-2,7-dione, against established alternatives like conventional Nylon 6,6 and Nylon 6. This objective analysis is supported by available data and standardized experimental protocols to assist in material selection for research, and development applications.

Introduction

This compound is a cyclic diamide (B1670390) that can be utilized as a comonomer in the synthesis of polyamides.[1][2][3] It is notably a byproduct in the conventional production of Nylon 6,6.[1][3] While the homopolymer of this compound has been found to be of low molecular weight and not suitable for most applications, its incorporation into copolymers, particularly with Nylon 6,6 salt, can yield high molecular weight polymers. This guide will explore the implications of using this cyclic diamide on the mechanical properties of the resulting polyamide and compare it with standard polyamides.

Data Presentation: A Quantitative Comparison of Mechanical Properties

The following table summarizes the typical mechanical properties of conventional Nylon 6,6 and Nylon 6, which serve as benchmarks for comparison. Due to a lack of specific data for copolymers of this compound, this section highlights the properties of the most relevant and well-characterized alternatives.

Mechanical PropertyNylon 6,6 (Unreinforced)Nylon 6 (Unreinforced)Test Standard
Tensile Strength 82 - 85 MPa70 - 80 MPaASTM D638 / ISO 527
Tensile Modulus 2.8 - 3.5 GPa2.5 - 3.0 GPaASTM D638 / ISO 527
Elongation at Break 50 - 100%100 - 200%ASTM D638 / ISO 527
Flexural Strength 100 - 120 MPa90 - 110 MPaASTM D790 / ISO 178
Flexural Modulus 2.7 - 3.2 GPa2.4 - 2.8 GPaASTM D790 / ISO 178
Izod Impact Strength (Notched) 40 - 60 J/m50 - 80 J/mASTM D256
Water Absorption (24h) 1.0 - 1.5%1.3 - 1.9%ASTM D570
Melting Temperature ~265 °C~220 °CDSC

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Polymer Synthesis: Copolymerization of this compound and Nylon 6,6 Salt

This protocol is based on the process described in U.S. Patent 5,292,857.

  • Reaction Mixture Preparation : A reaction mixture is formed containing 10 to 90 parts by weight of this compound and a complementary amount of the salt of adipic acid and hexamethylenediamine (B150038) (Nylon 6,6 salt).

  • Pressurized Heating : The mixture is heated in an autoclave under a pressure greater than atmospheric pressure.

  • Pressure Reduction and Temperature Increase : The pressure is slowly lowered to atmospheric pressure while the temperature is increased to approximately 275 °C.

  • Polymerization : The temperature is maintained at about 275 °C at atmospheric pressure until a polymer with a relative viscosity of at least 25 is obtained.

Mechanical Testing of Polyamides

The following are generalized protocols for determining the mechanical properties of polyamides based on ASTM and ISO standards.

1. Tensile Properties (ASTM D638 / ISO 527) [4][5][6][7][8][9][10][11][12][13]

  • Specimen Preparation : Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque.[7][14][15] The dimensions of the specimens should conform to the specifications in the respective standard.

  • Conditioning : Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified duration before testing.[16]

  • Test Procedure :

    • The width and thickness of the specimen's narrow section are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • An extensometer is attached to the specimen to measure strain.

    • The specimen is pulled at a constant crosshead speed until it fractures.

    • The load and elongation data are recorded throughout the test.

  • Data Analysis : Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

2. Flexural Properties (ASTM D790 / ISO 178) [17][18][19][20][21][22][23][24][25][26]

  • Specimen Preparation : Rectangular bar-shaped specimens are prepared by injection molding or machining.

  • Conditioning : Specimens are conditioned under the same standard conditions as for tensile testing.

  • Test Procedure :

    • The width and thickness of the specimen are measured.

    • The specimen is placed on a three-point bending fixture in a universal testing machine.

    • A load is applied to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain.

    • The load and deflection data are recorded.

  • Data Analysis : Flexural strength and flexural modulus are calculated from the load-deflection curve.

Mandatory Visualizations

Experimental Workflow for Polyamide Synthesis and Characterization

G Workflow for Synthesis and Mechanical Testing of Polyamides cluster_synthesis Polymer Synthesis cluster_processing Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis A Reactant Mixing (this compound + Nylon 6,6 Salt) B Pressurized Heating in Autoclave A->B C Polymerization (Pressure Reduction & Temp. Increase) B->C D Polymer Product C->D E Injection Molding or Compression Molding D->E F Machining of Test Specimens (Tensile & Flexural Bars) E->F G Specimen Conditioning (23°C, 50% RH) F->G H Tensile Testing (ASTM D638 / ISO 527) G->H I Flexural Testing (ASTM D790 / ISO 178) G->I J Calculation of Tensile Properties (Strength, Modulus, Elongation) H->J K Calculation of Flexural Properties (Strength, Modulus) I->K

Caption: Workflow for the synthesis and mechanical characterization of polyamides.

Logical Relationship: Factors Influencing Polyamide Mechanical Properties

G Key Factors Influencing Polyamide Mechanical Properties cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Mechanical Properties (Strength, Modulus, Toughness) A Monomer Structure (e.g., cyclic diamide content) A->center B Molecular Weight B->center C Crystallinity C->center D Intermolecular Forces (Hydrogen Bonding) D->center E Processing Conditions (Molding, Annealing) E->center F Additives & Fillers (e.g., Glass Fibers) F->center G Environmental Conditions (Temperature, Humidity) G->center

Caption: Factors affecting the mechanical properties of polyamides.

Discussion and Relevance for Drug Development

For drug development professionals, polyamides are of interest for applications such as drug delivery systems, medical implants, and surgical sutures due to their biocompatibility and, in some cases, biodegradability.[27][28][29][30][31][32] The mechanical properties of these polymers are critical for their performance in such applications. For instance, the tensile strength and flexibility of a polymer are crucial for its use as a suture material, while its modulus and creep resistance are important for load-bearing implants.

While there is no direct evidence of polymers derived from this compound being used in medical applications, the general biocompatibility of polyamides like Nylon 6 suggests that such copolymers could be explored for these purposes.[31] Further research would be required to evaluate their biocompatibility, degradation profile, and drug release kinetics to determine their suitability for drug delivery and other biomedical applications.

Conclusion

Polymers synthesized with this compound are copolymers, most notably with Nylon 6,6, as the homopolymer of the cyclic diamide exhibits poor properties. While quantitative mechanical data for these specific copolymers is scarce, a comparative analysis with conventional polyamides like Nylon 6,6 and Nylon 6 provides a valuable benchmark for researchers. The provided experimental protocols for synthesis and mechanical testing offer a framework for the evaluation of these and other novel polyamide materials. For professionals in drug development, the potential to tailor the properties of biocompatible polyamides through copolymerization warrants further investigation for advanced applications in medicine.

References

Safety Operating Guide

Proper Disposal Procedures for 1,8-Diazacyclotetradecane-2,7-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,8-Diazacyclotetradecane-2,7-dione, ensuring laboratory safety and regulatory compliance.

This document provides detailed procedural guidance for the proper disposal of this compound, a cyclic diamide. Adherence to these protocols is critical for minimizing health risks and environmental impact. The following sections outline immediate safety measures, personal protective equipment (PPE) requirements, spill management, and step-by-step disposal instructions.

Key Safety and Handling Information

This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, stringent safety precautions are necessary during handling and disposal. Always consult the material's Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Prevent ingestion and inhalation.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Keep containers tightly closed.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂PubChem
Molecular Weight 226.32 g/mol PubChem
Melting Point 263 °CChemicalBook[2], Biosynth
Boiling Point (Predicted) 497.8 ± 38.0 °CChemicalBook[2]
Density (Predicted) 0.969 ± 0.06 g/cm³ChemicalBook[2]
Storage Temperature < -15°C, under inert gasBiosynth
GHS Hazard Statements H315, H319, H335PubChem[1]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste through a licensed contractor.

Disposal Procedures

The primary recommended method for the disposal of this compound is incineration. A hypothetical chemical degradation protocol via hydrolysis is also presented as a potential alternative, which would require laboratory validation prior to implementation.

Official Disposal Protocol: Incineration

This protocol is based on standard recommendations for chemical waste of this type.

Objective: To safely prepare and dispose of this compound via incineration.

Materials:

  • This compound waste

  • Combustible solvent (e.g., ethanol, isopropanol)

  • Appropriate PPE (as listed above)

  • Labeled hazardous waste container

Procedure:

  • Segregation: Collect waste this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams.

  • Dissolution: In a well-ventilated area, such as a fume hood, dissolve or mix the material with a combustible solvent.

  • Container Sealing: Securely seal the hazardous waste container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Professional Disposal: Arrange for collection and disposal by a licensed environmental waste management company. Provide them with the Safety Data Sheet for the chemical.

Hypothetical Experimental Protocol: Chemical Degradation via Hydrolysis

This protocol is based on the general principles of amide and lactam hydrolysis and should be validated on a small scale in a controlled laboratory setting before being adopted as a standard procedure.

Objective: To degrade this compound into its constituent monomer units (a dicarboxylic acid and a diamine) through hydrolysis.

Materials:

  • This compound waste

  • Aqueous solution of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH)

  • Heating mantle and reflux apparatus

  • pH meter or pH paper

  • Appropriate PPE

Procedure:

  • Reaction Setup: In a fume hood, place the this compound waste into a round-bottom flask.

  • Reagent Addition: Add an excess of either the acidic or basic aqueous solution to the flask.

  • Hydrolysis: Heat the mixture to reflux for an extended period. The reaction progress should be monitored by a suitable analytical method (e.g., TLC, LC-MS) to determine the disappearance of the starting material. Amides and lactams are generally stable, so prolonged heating may be necessary.

  • Neutralization: After the reaction is complete, cool the solution to room temperature. Carefully neutralize the solution. If acid was used, slowly add a base (e.g., NaOH). If a base was used, slowly add an acid (e.g., HCl).

  • Disposal of Hydrolyzed Product: The resulting solution containing the hydrolyzed products should be disposed of in accordance with local regulations for non-hazardous or less hazardous aqueous waste, once confirmed by analysis.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste spill Spill? start->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes disposal_decision Select Disposal Method spill->disposal_decision No spill_protocol->disposal_decision incineration Incineration (Recommended) disposal_decision->incineration Standard Procedure hydrolysis Chemical Degradation (Hypothetical) disposal_decision->hydrolysis Alternative (Requires Validation) incineration_steps Dissolve in Combustible Solvent Package and Label for Disposal incineration->incineration_steps hydrolysis_steps Perform Hydrolysis Neutralize and Dispose of Product hydrolysis->hydrolysis_steps professional_disposal Dispose via Licensed Contractor incineration_steps->professional_disposal hydrolysis_steps->professional_disposal end End of Process professional_disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Diazacyclotetradecane-2,7-dione
Reactant of Route 2
Reactant of Route 2
1,8-Diazacyclotetradecane-2,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.